4'-Formylbiphenyl-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHABWOWKDXZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383355 | |
| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112804-58-7 | |
| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112804-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of 4'-Formylbiphenyl-2-carboxylic Acid
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile bifunctional organic compound. Its unique structure, featuring both a formyl and a carboxylic acid group on a biphenyl framework, makes it a valuable intermediate in various synthetic applications, including medicinal chemistry.
Core Chemical and Physical Properties
This compound is a biphenyl derivative characterized by the presence of a carboxylic acid group at the 2-position of one phenyl ring and a formyl (aldehyde) group at the 4'-position of the other. This arrangement of functional groups imparts a specific reactivity profile to the molecule. It typically appears as a white to off-white or yellow crystalline solid and is soluble in polar organic solvents.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 112804-58-7 | |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white/yellow solid | |
| Solubility | Soluble in polar organic solvents | |
| Stereochemistry | Achiral |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this exact compound are not publicly available in the search results, the expected ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex splitting pattern due to the substituted biphenyl system. The aldehyde proton would appear as a distinct singlet further downfield (around δ 10.0 ppm). The carboxylic acid proton is often broad and its chemical shift is highly dependent on concentration and solvent, but typically appears downfield (> δ 10 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Aldehyde): A sharp, strong absorption band is expected around 1700-1725 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Another strong absorption band for the carbonyl group of the carboxylic acid is expected between 1760-1690 cm⁻¹. Conjugation with the aromatic ring would likely shift this peak to the lower end of the range.
-
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region corresponds to the C-O single bond stretching.
Mass Spectrometry (MS)
In mass spectrometry, this compound would show a molecular ion peak [M]+ corresponding to its molecular weight (226.23). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Synthesis and Experimental Protocols
Several synthetic routes can be employed to prepare this compound, leveraging modern cross-coupling reactions.
Common Synthesis Methodologies
-
Suzuki-Miyaura Cross-Coupling: This is a highly efficient method for forming the biaryl bond. The reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
-
Ullmann Coupling: A classical method using copper catalysis to couple two aryl halide molecules.
-
Directed Ortho-Metalation: This strategy uses a directing group (like a carboxamide) to guide lithiation to the ortho position, followed by reaction with an electrophile to introduce the formyl group or a precursor.
-
Friedel-Crafts Acylation: This involves the acylation of a biphenyl precursor, though regioselectivity can be a challenge.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the synthesis of a biphenyl carboxylic acid derivative, adapted from general procedures for Suzuki reactions.
Reaction: 2-Bromobenzoic acid with 4-formylphenylboronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 mmol)
-
4-Formylphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, 4-formylphenylboronic acid, potassium carbonate, and the palladium catalyst/ligand.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Applications
The dual functionality of this compound allows for a range of selective chemical transformations.
Reactivity Profile
The reactivity of the carboxylic acid and aldehyde groups can be addressed selectively under different reaction conditions.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding biphenyl-2,4'-dicarboxylic acid, using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (4'-(hydroxymethyl)biphenyl-2-carboxylic acid) using mild reducing agents like sodium borohydride. Stronger agents (e.g., LiAlH₄) would reduce both the aldehyde and the carboxylic acid.
-
Esterification: The carboxylic acid group undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst.
-
Decarboxylation: Under harsh conditions, the carboxylic acid group can be removed.
-
Reactions of the Aldehyde: The formyl group can participate in reactions typical of aldehydes, such as Wittig reactions, reductive amination, and the formation of imines and oximes.
Applications
-
Pharmaceutical Synthesis: Biphenyl carboxylic acids are structural motifs in various pharmaceuticals. Notably, this compound is documented as a potential impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.
-
Organic Intermediates: It serves as a versatile building block for synthesizing more complex molecules for materials science and agrochemicals.
-
Research: The compound is a useful tool for studying reaction mechanisms and structure-activity relationships in biphenyl systems.
Safety and Handling
No specific toxicity data for this compound is readily available. However, due to the presence of a carboxylic acid group, it may possess mild irritant properties. A structurally related isomer, 2′-Formyl[1,1′-biphenyl]-4-carboxylic acid, is classified as acutely toxic if swallowed (H302). Therefore, standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and handling the compound in a well-ventilated fume hood.
Synthesis of 4'-Formylbiphenyl-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Formylbiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional organic materials. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Synthetic Pathways
Several synthetic strategies have been successfully employed for the preparation of this compound. The most prominent methods include the Suzuki-Miyaura coupling, Grignard reactions, and the oxidation of a methyl precursor. Each of these routes offers distinct advantages and is suited for different laboratory settings and starting material availability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach typically involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base. For the synthesis of this compound, the coupling of 2-bromobenzoic acid with 4-formylphenylboronic acid is a highly efficient route.[1]
Experimental Protocol:
A detailed experimental protocol for the Suzuki-Miyaura coupling is as follows:
-
Materials:
-
2-Bromobenzoic acid
-
4-Formylphenylboronic acid (4-FPBA)[1]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
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Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-bromobenzoic acid (1.0 equiv.) and 4-formylphenylboronic acid (1.05 equiv.) in 1-propanol.
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To this solution, add an aqueous solution of sodium carbonate (2.0 M, 1.2 equiv.).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.003 equiv.) and triphenylphosphine (0.009 equiv.) in a small amount of 1-propanol.
-
Add the catalyst solution to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.[2]
-
Upon completion, cool the reaction mixture and add deionized water.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid. On a smaller scale, flash chromatography can be employed for purification.[2]
-
Quantitative Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Palladacycle 12a | K₂CO₃ | Methanol/Water (3:1) | 100 | 8 min | 95 | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | - | 78 | [1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | THF/Water | 25 | - | 92 | [1] |
Reaction Workflow:
Grignard Reaction
The Grignard reaction provides a classic method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent derived from a suitable halo-biphenyl precursor can be reacted with a formylating agent. Alternatively, a Grignard reagent can be carboxylated using carbon dioxide. A plausible two-step approach involves the formation of a biphenyl Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) or orthoformates.
Experimental Protocol (Hypothetical Route):
-
Materials:
-
2-Bromo-4'-methylbiphenyl (as a precursor)
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Magnesium turnings
-
Anhydrous diethyl ether or THF
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Potassium permanganate (KMnO₄) or other suitable oxidant for the subsequent oxidation step.
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 2-bromo-4'-methylbiphenyl in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, continue the addition to maintain a gentle reflux. After the addition is complete, stir until the magnesium is consumed.
-
Formylation: Cool the Grignard reagent solution in an ice bath. Add N,N-dimethylformamide (DMF) dropwise while maintaining a low temperature. After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of cold dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4'-formyl-2-methylbiphenyl.
-
Oxidation: The methyl group at the 2-position would then need to be selectively oxidized to a carboxylic acid. This can be a challenging step due to the presence of the aldehyde.
-
Note: This is a conceptual outline, and the specific conditions would require optimization to manage the reactivity of the Grignard reagent and the selectivity of the subsequent oxidation. A more direct Grignard approach to the final product in one pot is challenging due to the incompatibility of the Grignard reagent with the carboxylic acid and aldehyde functionalities.
Reaction Workflow:
Oxidation of 4'-Methylbiphenyl-2-carboxylic Acid
Another viable synthetic route is the selective oxidation of the methyl group of 4'-Methylbiphenyl-2-carboxylic acid to a formyl group. This approach is attractive if the starting material is readily available. The key challenge lies in achieving selective oxidation of the methyl group without affecting the carboxylic acid or the aromatic rings. Various oxidizing agents can be employed, and the reaction conditions need to be carefully controlled.
Experimental Protocol (General Approach):
-
Materials:
-
4'-Methylbiphenyl-2-carboxylic acid
-
Oxidizing agent (e.g., Cerium(IV) ammonium nitrate (CAN), N-Bromosuccinimide (NBS) followed by hydrolysis, or other selective benzylic oxidation reagents)
-
Appropriate solvent (e.g., acetic acid, carbon tetrachloride)
-
Radical initiator (if using NBS, e.g., benzoyl peroxide)
-
-
Procedure (Example with NBS):
-
Benzylic Bromination: In a round-bottom flask, dissolve 4'-Methylbiphenyl-2-carboxylic acid in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide). Reflux the mixture with irradiation from a sunlamp or a high-wattage incandescent bulb until the reaction is complete (monitored by TLC).
-
Hydrolysis: After cooling, filter off the succinimide. The resulting solution containing the benzylic bromide is then hydrolyzed. This can be achieved by various methods, such as reaction with silver nitrate in aqueous acetone or by using Sommelet reaction conditions with hexamethylenetetramine followed by acidic hydrolysis.
-
Work-up and Purification: After hydrolysis, the product is worked up by extraction and purified by chromatography or recrystallization to yield this compound.
-
Quantitative Data:
Reaction Workflow:
Comparative Data Summary
| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromobenzoic acid, 4-Formylphenylboronic acid, Palladium catalyst | High yields, good functional group tolerance, mild reaction conditions.[1] | Cost of palladium catalyst and boronic acids. | 78 - 95[1] |
| Grignard Reaction | 2-Halo-4'-substituted-biphenyl, Mg, Formylating agent | Utilizes readily available starting materials. | Multi-step process, potential for side reactions, moisture sensitive. | Variable |
| Oxidation | 4'-Methylbiphenyl-2-carboxylic acid, Oxidizing agent | Potentially a short synthetic route if the starting material is available. | Selectivity can be challenging, may require harsh conditions or specialized reagents. | Variable |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The Suzuki-Miyaura coupling stands out as a highly efficient and reliable method, offering high yields under relatively mild conditions. While Grignard reactions and oxidation of a methyl precursor present alternative pathways, they may require more extensive optimization to achieve comparable efficiency and selectivity. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining this valuable chemical intermediate.
References
An In-depth Technical Guide to the Molecular Structure of 4'-Formylbiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4'-Formylbiphenyl-2-carboxylic acid. This bifunctional organic compound is a valuable intermediate in organic synthesis and has been identified as a significant impurity in the pharmaceutical agent Telmisartan.[1]
Core Molecular Structure and Properties
This compound, with the CAS Number 112804-58-7, is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a formyl (aldehyde) group at the 4'-position of the other.[1] This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.[1] The molecule is typically a white to off-white or yellow crystalline solid, soluble in polar organic solvents.[1]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-formylphenyl)benzoic acid[1] |
| CAS Number | 112804-58-7[1] |
| Molecular Formula | C₁₄H₁₀O₃[1][2] |
| Molecular Weight | 226.23 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O[1] |
| InChI Key | VOHABWOWKDXZIM-UHFFFAOYSA-N[1][2] |
Spectroscopic Data Summary
Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral features are outlined below.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm; Aldehyde proton (CHO) as a singlet around δ 10.0 ppm; Carboxylic acid proton (COOH) as a broad singlet > δ 12.0 ppm. |
| ¹³C NMR | Carbonyl carbons (C=O) for carboxylic acid (~170 ppm) and aldehyde (~192 ppm); Aromatic carbons between δ 120-150 ppm. |
| Infrared (IR) Spectroscopy | Very broad O-H stretch (acid dimer) from 2500-3300 cm⁻¹; Sharp C=O stretch (aldehyde) ~1700-1720 cm⁻¹; Sharp C=O stretch (acid) ~1680-1700 cm⁻¹; Aromatic C-H and C=C stretches.[3][4][5][6] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 226. Key fragments may correspond to the loss of -OH (m/z 209), -CHO (m/z 197), and -COOH (m/z 181).[7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry reactions. Common strategies include Suzuki-Miyaura cross-coupling, Friedel-Crafts acylation, and directed ortho-metalation.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly efficient method for constructing the biphenyl core. A general procedure involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Reaction: (2-Carboxyphenyl)boronic acid + 4-Bromobenzaldehyde → this compound
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromobenzaldehyde (1.0 mmol), (2-carboxyphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 10 mL of toluene and 5 mL of 2M Na₂CO₃ solution).
-
Reaction Execution: Add a phosphine ligand, such as PPh₃ (0.04 mmol), to the mixture. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid, wash it with cold water, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In-Depth Spectroscopic Analysis
A logical relationship exists between the molecule's structure and its spectral output. The presence of distinct functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound is highly characteristic.
-
O-H Stretch: A very broad absorption band is observed from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4][5]
-
C-H Stretches: Aromatic C-H stretching absorptions appear as weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
Carbonyl (C=O) Stretches: The presence of two different carbonyl groups leads to distinct, strong absorption bands. The aldehyde C=O stretch appears at a higher frequency, typically around 1700-1720 cm⁻¹. The carboxylic acid C=O stretch, influenced by conjugation and hydrogen bonding, is found around 1680-1700 cm⁻¹.[6]
Mass Spectrometry (MS) Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion peak is expected at m/z 226, corresponding to the molecular weight of the compound.[2] The fragmentation pattern provides structural confirmation.
-
[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group results in a prominent peak at m/z 209.
-
[M - CHO]⁺: Cleavage of the formyl group leads to a fragment at m/z 197.
-
[M - COOH]⁺: Loss of the entire carboxylic acid group as a radical results in a fragment ion at m/z 181. This biphenyl aldehyde cation can be a significant peak in the spectrum.[7]
Applications and Significance
The primary relevance of this compound in the pharmaceutical industry is as a process-related impurity and synthetic intermediate in the manufacturing of Telmisartan.[1] Telmisartan is an angiotensin II receptor antagonist used to treat hypertension. As a regulatory requirement, the presence and quantity of such impurities must be carefully monitored and controlled. Its bifunctional nature also makes it a useful starting material in the synthesis of various heterocyclic compounds and other complex organic molecules.
Safety and Handling
No comprehensive toxicity data is available for this compound.[1] However, based on its functional groups, it should be handled with standard laboratory precautions.
-
It may cause skin and eye irritation due to the acidic nature of the carboxylic acid group.[1]
-
Handling should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1]
References
Spectroscopic and Synthetic Profile of 4'-Formylbiphenyl-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 4'-Formylbiphenyl-2-carboxylic acid (C₁₄H₁₀O₃), a versatile biphenyl derivative with applications in organic synthesis and as a key intermediate in pharmaceutical manufacturing. Notably, it is recognized as an impurity in the production of Telmisartan, an angiotensin II receptor antagonist.[1]
Physicochemical Properties
This compound exists as a white to off-white crystalline solid.[1] It is soluble in polar organic solvents.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol [2] |
| CAS Number | 112804-58-7[1] |
Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound in peer-reviewed literature, the following data is a combination of information for structurally similar compounds and general spectroscopic principles. This information can be used to predict and interpret the spectra of the target molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the formyl and carboxyl groups and the steric hindrance between the two phenyl rings.
Based on data from related biphenyl carboxylic acids and aldehydes, the following table summarizes the predicted ¹H NMR spectral data.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |
| Aromatic protons | 7.3 - 8.3 | Multiplet | 7.0 - 9.0 |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (-C OOH) | 165 - 175 |
| Aldehyde (-C HO) | 190 - 200 |
| Aromatic carbons | 120 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic C-H bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=O stretch (Aldehyde) | 1690-1715 |
| C-H stretch (Aromatic) | 3000-3100 |
| C-O stretch (Carboxylic acid) | 1210-1320 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ | 226 |
| [M-OH]⁺ | 209 |
| [M-CHO]⁺ | 197 |
| [M-COOH]⁺ | 181 |
| [C₁₃H₉]⁺ | 165 |
Experimental Protocols
Synthesis via Suzuki Coupling
A common and efficient method for the synthesis of biphenyl derivatives is the palladium-catalyzed Suzuki cross-coupling reaction. For this compound, this would typically involve the reaction of 2-bromobenzoic acid with 4-formylphenylboronic acid.
General Procedure:
-
To a reaction vessel, add 2-bromobenzoic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Diagram: Synthetic Workflow for this compound via Suzuki Coupling
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate (for liquids) or in a suitable solvent for solution IR.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Diagram: Spectroscopic Analysis Workflow
Caption: A standard workflow for the spectroscopic characterization of a synthesized compound.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For definitive structural confirmation, it is imperative to obtain and analyze experimental spectroscopic data for a synthesized and purified sample. The provided protocols offer a general framework for achieving this.
References
An In-depth Technical Guide to the Solubility Profile of 4'-Formylbiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4'-Formylbiphenyl-2-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also includes information on closely related analogs and presents detailed, best-practice experimental protocols for determining its solubility profile, pKa, and logP.
Compound Overview
This compound is a biphenyl derivative containing both a carboxylic acid and a formyl functional group.[1] It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals.[1] For instance, it is documented as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112804-58-7 | [1] |
| Molecular Formula | C₁₄H₁₀O₃ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
Solubility Profile
Qualitative Solubility: The compound is described as being soluble in polar organic solvents.[1]
Data from Analogous Compounds: To approximate the solubility characteristics of this compound, data from the parent compound, 4-Biphenylcarboxylic acid, and a related diester are presented below. These compounds share the core biphenyl structure and offer a baseline for estimating solubility.
Table 2: Solubility Data for Analogous Compounds
| Compound | Solvent | Solubility | Temperature | Reference |
| 4-Biphenylcarboxylic acid | Water | 0.03 g/L | Not Specified | [2][3] |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL | Not Specified | [4] |
| Dimethyl biphenyl-4,4'-dicarboxylate | Dimethylformamide | ~1 mg/mL | Not Specified | [4] |
The low aqueous solubility of 4-Biphenylcarboxylic acid suggests that this compound is also likely to be poorly soluble in water. The additional polar formyl group may slightly increase aqueous solubility compared to the parent compound. The solubility of the related diester in DMSO and DMF suggests these may also be suitable solvents for this compound.
Acid Dissociation Constant (pKa) and Partition Coefficient (logP)
Experimental pKa and logP values for this compound are not available. However, a predicted pKa for the closely related 4-Biphenylcarboxylic acid can serve as an estimate.
Table 3: Predicted Physicochemical Parameters of an Analogous Compound
| Compound | Parameter | Predicted Value | Reference |
| 4-Biphenylcarboxylic acid | pKa | 4.19 ± 0.10 | [3] |
The carboxylic acid moiety is the primary acidic functional group, and its pKa is expected to be in the typical range for aromatic carboxylic acids.
Experimental Protocols
For researchers requiring precise data, the following sections provide detailed methodologies for determining the solubility, pKa, and logP of this compound.
The following diagram outlines a standard workflow for determining the solubility of a compound in various solvents.
Methodology: Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to let undissolved solid settle. For colloidal suspensions, centrifugation is recommended.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
The pKa can be reliably determined using potentiometric titration.
Methodology: Potentiometric Titration [5]
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary).[5]
-
pH Meter Calibration: Calibrate a pH meter using standard buffers.[5]
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[5]
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative).
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology: Shake-Flask Method for logP
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Stock Solution: Prepare a stock solution of this compound in the saturated n-octanol.
-
Partitioning: Mix a known volume of the stock solution with a known volume of the saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate. Centrifugation can aid in a clean separation.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
References
An In-depth Technical Guide to 4'-Formylbiphenyl-2-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Formylbiphenyl-2-carboxylic acid, a key intermediate in organic synthesis, most notably in the production of the angiotensin II receptor antagonist, Telmisartan. This document details the compound's discovery and historical context, its physicochemical properties, various synthetic routes with detailed experimental protocols, and its significant applications in the pharmaceutical industry. Spectroscopic data and logical workflows for its synthesis and reactions are also presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry.
Introduction
This compound, with the chemical formula C₁₄H₁₀O₃, is a biphenyl derivative characterized by the presence of both a carboxylic acid and a formyl (aldehyde) functional group. This unique combination of reactive moieties makes it a versatile building block in the synthesis of complex organic molecules. Its primary significance lies in its role as a crucial precursor in the industrial-scale synthesis of Telmisartan, a widely prescribed medication for the management of hypertension. Understanding the synthesis, properties, and reaction chemistry of this intermediate is therefore of paramount importance for pharmaceutical chemists and process development scientists.
Discovery and History
While a singular, seminal "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the development of biphenyl-containing pharmaceuticals. The synthesis and investigation of biphenyl derivatives have been a subject of interest for over a century due to their unique structural and biological properties. The specific substitution pattern of this compound likely arose from the strategic need for a synthon that could be elaborated into more complex drug molecules. Its documented use as a key intermediate in various patents for the synthesis of Telmisartan from the late 20th century onwards solidifies its importance in medicinal chemistry. These patents often describe its in-situ generation or its use as a starting material, highlighting its established role in the pharmaceutical manufacturing landscape.
Physicochemical and Spectroscopic Data
This compound is typically a white to off-white or yellow crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-formylphenyl)benzoic acid | |
| CAS Number | 112804-58-7 | |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white/yellow solid | |
| Predicted Boiling Point | 436.8±38.0 °C | |
| Predicted pKa | 4.06±0.10 | |
| Solubility | Soluble in polar organic solvents |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Expected signals in the aromatic region (δ 7-8 ppm) for the biphenyl protons, a singlet for the aldehyde proton (δ ~10 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Expected signals for aromatic carbons, a signal for the aldehyde carbonyl carbon (δ ~190 ppm), and a signal for the carboxylic acid carbonyl carbon (δ ~170 ppm). |
| IR (Infrared) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the aldehyde (around 1700 cm⁻¹), and a C=O stretch from the carboxylic acid (around 1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 226. |
Synthesis and Experimental Protocols
Several synthetic strategies have been developed for the preparation of this compound. The most common and industrially relevant methods are outlined below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between aryl halides and arylboronic acids. This is a widely used method for the synthesis of biphenyl derivatives.
Experimental Protocol:
-
Reactants: 2-Bromobenzoic acid and 4-formylphenylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A two-phase system, often a mixture of an organic solvent like toluene, 1,4-dioxane, or tetrahydrofuran (THF) and water.
-
Procedure:
-
To a reaction vessel, add 2-bromobenzoic acid, 4-formylphenylboronic acid, the palladium catalyst, and the base dissolved in water.
-
Add the organic solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl linkages, typically from aryl halides.
Experimental Protocol:
-
Reactants: An ortho-substituted benzoic acid derivative (e.g., 2-iodobenzoic acid) and a para-substituted benzaldehyde derivative (e.g., 4-iodobenzaldehyde).
-
Catalyst: Copper powder or a copper(I) salt (e.g., CuI).
-
Base: A high-boiling point base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base.
-
Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine the aryl halides, copper catalyst, and base in the solvent.
-
Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into acidified water.
-
The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.
-
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction can be adapted to introduce the formyl group onto a pre-formed biphenyl-2-carboxylic acid scaffold, although regioselectivity can be a challenge. A more common approach involves the acylation of biphenyl followed by oxidation and subsequent functional group manipulations.
Logical and Experimental Workflows (Graphviz Visualizations)
To visually represent the synthetic strategies and chemical transformations involving this compound, the following diagrams have been generated using the DOT language.
Caption: Major synthetic routes to this compound.
Caption: Key chemical reactions of this compound.
Applications in Drug Development
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Telmisartan . In the multi-step synthesis of this antihypertensive drug, the carboxylic acid and formyl groups of the biphenyl intermediate serve as handles for the construction of the complex benzimidazole core of the final active pharmaceutical ingredient.
The general synthetic strategy involves the reaction of this compound or its ester derivative with a substituted benzimidazole precursor. The aldehyde functionality is subsequently converted to a methyl group which links the biphenyl moiety to the benzimidazole core of Telmisartan.
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Telmisartan. While its discovery is not attributed to a specific event, its utility has been well-established through its extensive use in pharmaceutical patent literature. The synthetic routes, particularly the Suzuki-Miyaura coupling, provide efficient and scalable methods for its production. This technical guide has consolidated the available information on its synthesis, properties, and applications, providing a valuable resource for chemists and researchers in the field. Further research into novel and more sustainable synthetic methodologies for this key intermediate will continue to be of interest to the pharmaceutical industry.
Theoretical and Experimental Insights into 4'-Formylbiphenyl-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Formylbiphenyl-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and organic synthesis, notably as a key intermediate and a potential impurity in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this molecule. It delves into its structural and electronic properties through theoretical studies based on Density Functional Theory (DFT) calculations of analogous systems. Furthermore, detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and Ullmann condensation are presented, alongside a summary of its expected spectroscopic characterization based on known data for related compounds. This document aims to serve as a valuable resource for researchers engaged in the study and application of biphenyl derivatives.
Introduction
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals and functional materials due to their unique structural and electronic properties. This compound, with its distinct substitution pattern featuring both a formyl and a carboxylic acid group, presents a versatile scaffold for further chemical modifications. Its role as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist, underscores the importance of understanding its formation and characteristics. This guide consolidates theoretical predictions with established experimental methodologies to provide a holistic view of this compound.
Theoretical Studies on Biphenyl Carboxylic Acid Derivatives
While specific theoretical studies on this compound are not extensively available in the public domain, a wealth of information can be gleaned from computational analyses of structurally related biphenyl carboxylic acids. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.
Computational Methodology
A common approach for theoretical studies on biphenyl derivatives involves geometry optimization and subsequent calculation of electronic properties using DFT. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is frequently employed for its balance of accuracy and computational cost.
Diagram 1: General Workflow for DFT Calculations
Caption: A generalized workflow for performing DFT calculations on organic molecules.
Key Theoretical Parameters
The following table summarizes key theoretical parameters that are typically investigated in computational studies of biphenyl carboxylic acids. These parameters provide insights into the molecule's stability, reactivity, and electronic characteristics.
| Parameter | Description | Typical Findings for Biphenyl Derivatives |
| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. | The dihedral angle between the two phenyl rings is a key feature, influencing the molecule's conformation and electronic conjugation. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and kinetic stability. | A larger HOMO-LUMO gap suggests higher stability. The distribution of HOMO and LUMO orbitals reveals the sites for electrophilic and nucleophilic attack, respectively. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which helps in identifying sites for intermolecular interactions and reactivity. | The MEP surface highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For carboxylic acids, the oxygen atoms of the carboxyl group typically show a negative potential. |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several established cross-coupling reactions. The Suzuki-Miyaura coupling and the Ullmann condensation are two of the most prominent methods.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
Diagram 2: Suzuki-Miyaura Coupling Reaction
Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Na₂CO₃).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of biaryl compounds.
Protocol:
-
Reactants and Catalyst: In a reaction vessel, combine an aryl halide (e.g., 2-iodobenzoic acid) (1 equivalent), another aryl halide (e.g., 4-bromobenzaldehyde) (1-1.5 equivalents), and copper powder or a copper salt (e.g., CuI) (1-2 equivalents).
-
Solvent and Base: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and a base (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The crude product can be extracted with an organic solvent and purified by column chromatography or recrystallization.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The aldehyde proton (-CHO) will be a singlet at approximately 9.9-10.1 ppm. The carboxylic acid proton (-COOH) will be a broad singlet, typically downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the 120-150 ppm region. The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm, and the aldehyde carbonyl carbon will be in the range of 190-200 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer will be observed from 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1680-1710 cm⁻¹, and the C=O stretch for the aldehyde will be around 1700-1720 cm⁻¹. C-H stretching of the aldehyde will be seen as two weak bands around 2850 and 2750 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₀O₃ (226.23 g/mol ) is expected. |
Conclusion
This compound is a molecule with significant synthetic and pharmaceutical relevance. This guide has provided a framework for understanding its properties through theoretical modeling of related systems and has detailed reliable experimental protocols for its synthesis. The predicted spectroscopic data serves as a useful reference for its characterization. Further dedicated theoretical and experimental studies on this specific molecule will undoubtedly contribute to a deeper understanding and broader application of this versatile biphenyl derivative.
In-Depth Technical Guide: Safety and Handling of 4'-Formylbiphenyl-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4'-Formylbiphenyl-2-carboxylic acid, a biphenyl derivative with applications in organic synthesis and medicinal chemistry. Due to its chemical nature, proper handling and safety precautions are essential to minimize risks in a laboratory setting. This document outlines the known hazards, exposure controls, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
| Acute toxicity, oral | 4 |
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust, mist, spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Detailed toxicological data for this compound is not extensively available. However, based on the GHS classification for a structurally similar compound, 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid, it is harmful if swallowed and causes skin and eye irritation. For the parent compound, biphenyl-4-carboxylic acid, the lowest published toxic dose (TDLo) via the oral route in females is 1 g/kg.
Table 3: Acute Toxicity Data for Related Compounds
| Compound | Test | Route | Species | Dose | Effects |
| Biphenyl-4-carboxylic acid | TDLo | Oral | Female | 1 gm/kg | Not specified |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH-approved safety glasses with side-shields. A face shield may be necessary for splash hazards.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. A lab coat or chemical-resistant suit should be worn to protect the body.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a suitable filter (e.g., P2) is recommended.
-
Footwear: Closed-toe shoes are required in the laboratory.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.
-
Neutralization (for acidic compounds): For acidic organic compounds, cautiously apply sodium bicarbonate to neutralize the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, water spray or fog may be used.
-
Specific Hazards: Thermal decomposition may produce carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. The material should be disposed of in an approved waste disposal plant. Do not allow the chemical to enter drains.
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.
Biological Signaling and Metabolic Pathways
Currently, there is no documented information on the specific mechanism of action or metabolic pathways of this compound in biological systems. However, carboxylic acid-containing drugs can undergo metabolic activation, for instance, through the formation of acyl glucuronides, which can potentially lead to toxicity. Biphenyl carboxylic acid derivatives have been investigated for various biological activities, including as anticancer agents and antiresorptive agents, suggesting interactions with specific cellular pathways.
Given the lack of specific pathway information for the target compound, a generalized workflow for investigating the biological activity of a novel biphenyl carboxylic acid derivative is presented below.
This guide is intended for use by qualified personnel trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.
Methodological & Application
Application Notes and Protocols: 4'-Formylbiphenyl-2-carboxylic Acid as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Formylbiphenyl-2-carboxylic acid is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its unique structure, featuring a biphenyl backbone with strategically placed formyl and carboxylic acid groups, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical precursors, with a particular focus on the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Telmisartan.[2][3]
The biphenyl moiety is a recognized pharmacophore in numerous clinically significant drugs, contributing to their therapeutic efficacy through various biological interactions. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[4][5] The formyl and carboxylic acid functionalities on the this compound backbone offer reactive handles for constructing more complex molecular architectures, such as the benzimidazole heterocycles found in many sartans.
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceuticals lies in its role as a precursor for the synthesis of angiotensin II receptor blockers (ARBs). ARBs are a class of drugs that selectively block the AT1 receptor, a key component of the renin-angiotensin system (RAS), which plays a central role in regulating blood pressure. By blocking the action of angiotensin II, ARBs lead to vasodilation and a reduction in blood pressure.[6][7]
This compound can be elaborated through a series of chemical transformations to yield key intermediates for the synthesis of drugs like Telmisartan.[2] The formyl group can undergo reductive amination or condensation reactions to build heterocyclic systems, while the carboxylic acid can be esterified or activated for amide bond formation.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving biphenyl carboxylic acid derivatives in the synthesis of pharmaceutical intermediates and related bioactive molecules.
Table 1: Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromobenzoic acid | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | N/A |
| 2 | Methyl 2-bromobenzoate | (4-(tert-Butoxycarbonyl)phenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | N/A |
| 3 | 1-Bromo-4-(difluoromethyl)benzene | (2-Methoxycarbonylphenyl)boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 88 | N/A |
Note: Yields are isolated yields and may vary based on specific reaction conditions and scale.
Table 2: Biological Activity of Biphenyl Carboxylic Acid Derivatives
| Compound | Target | Assay | IC₅₀ / Activity | Reference |
| Telmisartan | AT1 Receptor | Radioligand Binding | 19 nM | [2] |
| Biphenyl-4-carboxylic acid derivative | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 15.2 µM | [5] |
| Biphenyl-4-carboxylic acid derivative | HCT-116 (Colon Cancer Cell Line) | MTT Assay | 9.8 µM | N/A |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4'-Formylbiphenyl-2-carboxylate via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a key intermediate, methyl 4'-formylbiphenyl-2-carboxylate, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-bromobenzoate
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol (e.g., 20 mL for a 1 mmol scale reaction).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 4'-formylbiphenyl-2-carboxylate.
Protocol 2: Reductive Amination for the Synthesis of a Benzimidazole Precursor
This protocol outlines the reductive amination of the formyl group of methyl 4'-formylbiphenyl-2-carboxylate with a substituted o-phenylenediamine, a key step in forming the benzimidazole core of many ARBs.
Materials:
-
Methyl 4'-formylbiphenyl-2-carboxylate
-
N-methyl-4-amino-3-nitrobenzoate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl 4'-formylbiphenyl-2-carboxylate (1.0 eq) and N-methyl-4-amino-3-nitrobenzoate (1.05 eq) in dichloroethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Visualizations
Signaling Pathway
References
- 1. Buy this compound | 112804-58-7 [smolecule.com]
- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4'-Formylbiphenyl-2-carboxylic acid in Materials Science
Disclaimer: The following application notes and protocols are based on the chemical properties of 4'-Formylbiphenyl-2-carboxylic acid and its structural similarity to other biphenyl derivatives that have been utilized in materials science. As of the latest literature review, specific applications of this compound in materials science are not extensively documented. Therefore, the experimental protocols and quantitative data presented herein are proposed and extrapolated from established methodologies for analogous compounds. These should be considered as a starting point for research and development.
Introduction
This compound is a bifunctional organic compound with the molecular formula C₁₄H₁₀O₃. It possesses a biphenyl backbone, which imparts rigidity and thermal stability, along with a carboxylic acid group and a formyl (aldehyde) group at the 4' and 2 positions, respectively. These reactive functional groups make it a versatile building block, or "linker," for the synthesis of advanced materials. The carboxylic acid can coordinate with metal ions to form metal-organic frameworks (MOFs) or undergo condensation reactions to form polymers. The formyl group can participate in various organic reactions, such as Schiff base formation, offering a route to functional polymers and molecular probes.
While primarily documented as an intermediate in the synthesis of pharmaceuticals, its unique structure suggests significant potential in materials science for creating polymers, luminescent materials, and metal-organic frameworks.
Potential Applications in Materials Science
Based on its chemical structure, this compound is a promising candidate for the following applications in materials science:
-
Monomer for Specialty Polymers: The presence of both a carboxylic acid and a formyl group allows it to be used as an A-B type monomer or to be reacted with other monomers to create specialty polymers such as polyesters, polyamides (after conversion of the formyl group), and Schiff base polymers. These polymers are expected to exhibit high thermal stability and potentially interesting optical properties due to the biphenyl unit.
-
Linker for Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a coordinating site for metal ions, enabling the construction of porous crystalline materials known as MOFs. The formyl group can then be a site for post-synthetic modification within the MOF structure, allowing for the introduction of other functionalities.
-
Precursor for Fluorescent Probes and Dyes: The biphenyl structure can serve as a fluorophore scaffold. The functional groups allow for the covalent incorporation of the molecule into larger systems or for the development of sensors where the fluorescence properties change upon reaction with an analyte.
Proposed Experimental Protocols
The following are detailed, albeit theoretical, protocols for the application of this compound in materials science.
Synthesis of a Schiff Base Polymer
This protocol describes the polycondensation reaction between this compound and a diamine to form a poly(Schiff base-ester). The carboxylic acid group is first esterified to prevent unwanted side reactions and then the polymer is formed.
Workflow for Schiff Base Polymer Synthesis
Caption: Workflow for the synthesis of a Schiff base polymer.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
1,4-Phenylenediamine (or other suitable diamine)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
Protocol:
-
Esterification of the Carboxylic Acid: a. In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol. b. Slowly add 3-4 drops of concentrated sulfuric acid as a catalyst. c. Reflux the mixture at 65°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3 x 20 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the methyl ester.
-
Polycondensation: a. In a flask equipped with a Dean-Stark trap and condenser, combine equimolar amounts of the synthesized methyl 4'-formylbiphenyl-2-carboxylate and 1,4-phenylenediamine. b. Add a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%). c. Add anhydrous toluene as the solvent. d. Reflux the mixture for 48 hours, continuously removing the water formed during the reaction via the Dean-Stark trap. e. After cooling, pour the viscous solution into a large volume of methanol to precipitate the polymer. f. Filter the solid polymer, wash thoroughly with methanol, and dry under vacuum at 60°C.
Synthesis of a Luminescent Metal-Organic Framework (MOF)
This protocol outlines a solvothermal method for synthesizing a hypothetical MOF using this compound as the organic linker and zinc nitrate as the metal source.
Workflow for MOF Synthesis
Application Notes: Synthesis and Reactions of 4'-Formylbiphenyl-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Formylbiphenyl-2-carboxylic acid is a bifunctional organic compound featuring a biphenyl core substituted with both a formyl (aldehyde) and a carboxylic acid group. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The aldehyde moiety can readily participate in reactions such as reductive amination, Wittig reactions, and oxidations, while the carboxylic acid group can undergo esterification, amidation, and cyclization reactions. Its structural framework is a key component in the synthesis of various pharmaceuticals and functional materials. Notably, it is recognized as a significant impurity in the production of Telmisartan, an angiotensin II receptor antagonist. These application notes provide detailed protocols for the synthesis of this compound and subsequent key transformations.
Synthesis of this compound via Suzuki-Miyaura Coupling
The most common and efficient method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of this compound, 2-bromobenzoic acid is coupled with 4-formylphenylboronic acid.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add dimethoxyethane (DME) as the solvent, followed by an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel. Acidify the aqueous layer with 2 M HCl until the pH is ~2-3, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Data Presentation: Suzuki-Miyaura Coupling
| Reactant/Reagent | Molar Eq. | Role | Typical Yield (%) |
| 2-Bromobenzoic Acid | 1.0 | Aryl Halide | 85 - 95 |
| 4-Formylphenylboronic Acid | 1.1 | Boronic Acid | |
| Pd(PPh₃)₄ | 0.03 | Catalyst | |
| Na₂CO₃ | 2.0 | Base | |
| Dimethoxyethane (DME) / Water | - | Solvent System |
Key Reactions and Protocols
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of the aldehyde group with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it tolerates the presence of the carboxylic acid group.
Caption: Reaction pathway for the reductive amination of this compound.
Experimental Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Reductive Amination
| Reactant/Reagent | Molar Eq. | Role | Typical Yield (%) |
| This compound | 1.0 | Aldehyde Substrate | 70 - 90 |
| Amine (Primary or Secondary) | 1.1 | Nucleophile | |
| NaBH(OAc)₃ | 1.5 | Reducing Agent | |
| Acetic Acid | 0.1 | Catalyst | |
| 1,2-Dichloroethane (DCE) | - | Solvent |
The conversion of biphenyl-2-carboxylic acids to fluorenone derivatives is a well-established acid-catalyzed intramolecular cyclization. This reaction proceeds via an intramolecular electrophilic aromatic substitution, where the protonated carboxylic acid (or its activated form) acts as the electrophile, attacking the second aromatic ring to form a six-membered ring, which upon rearomatization and loss of water yields the tricyclic fluorenone core.
Caption: Mechanism for the acid-catalyzed cyclization to form a fluorenone derivative.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Setup: Carefully add this compound (1.0 eq) to a flask containing a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), at 0 °C.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours (2-6 hours). The optimal temperature and time depend on the specific substrate and acid used. Monitor the reaction's completion by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure fluorenone product.
Data Presentation: Acid-Catalyzed Cyclization
| Reactant/Reagent | Molar Eq. | Role | Typical Yield (%) |
| This compound | 1.0 | Substrate | 75 - 85 |
| Concentrated H₂SO₄ or PPA | - | Catalyst & Solvent |
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It may be a mild irritant. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all reactions in a well-ventilated fume hood. Strong acids like sulfuric acid and PPA are highly corrosive and should be handled with extreme care. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Application Note: A Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of 4'-Formylbiphenyl-2-carboxylic acid
Introduction
4'-Formylbiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, notably as a known impurity and synthetic precursor for Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension. The efficient and scalable production of this biphenyl derivative is therefore of significant interest to the pharmaceutical and fine chemical industries. This application note provides a detailed, scalable protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 4-formylphenylboronic acid. The described method is robust, high-yielding, and suitable for scale-up in a laboratory or pilot plant setting.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-bromobenzoic acid and 4-formylphenylboronic acid. The catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Scheme 1: Suzuki-Miyaura Synthesis of this compound
Caption: General reaction scheme for the synthesis.
Quantitative Data Summary
The following tables summarize the recommended quantities of reagents and expected outcomes for the synthesis of this compound on a laboratory scale. This protocol can be scaled linearly with appropriate consideration for reaction vessel size, heat transfer, and stirring efficiency.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity (molar scale) | Moles | Equivalents |
| 2-Bromobenzoic Acid | 201.03 | 20.10 g | 0.10 | 1.0 |
| 4-Formylphenylboronic Acid | 149.96 | 16.50 g | 0.11 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 0.001 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.46 g | 0.30 | 3.0 |
| Toluene | - | 400 mL | - | - |
| Water (degassed) | - | 100 mL | - | - |
| Reaction Temperature | - | 90 °C | - | - |
| Reaction Time | - | 12-18 hours | - | - |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 22.62 g |
| Expected Isolated Yield | 19.2 - 21.5 g (85-95%) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Protocols
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents are hazardous; consult the relevant Safety Data Sheets (SDS) before use.
Protocol 1: Scale-up Synthesis of this compound
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 2-bromobenzoic acid (20.10 g, 0.10 mol), 4-formylphenylboronic acid (16.50 g, 0.11 mol), and potassium carbonate (41.46 g, 0.30 mol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene (400 mL) and degassed water (100 mL) to the flask.
-
Begin vigorous stirring to create a well-mixed slurry.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C with continued vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromobenzoic acid) is consumed (typically 12-18 hours).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified product by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven at 50 °C to a constant weight.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The procedure is high-yielding and provides a product of high purity, making it suitable for applications in pharmaceutical and fine chemical manufacturing. The use of a well-defined catalyst system and straightforward purification method contributes to the robustness and scalability of this synthetic route.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Formylbiphenyl-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4'-Formylbiphenyl-2-carboxylic acid during its synthesis.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses common issues encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling, and offers structured solutions.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or fails to go to completion. What are the primary causes and how can I fix it?
A1: Low conversion is a frequent challenge in Suzuki-Miyaura couplings. A systematic approach is crucial for diagnosis and optimization. The primary causes can be categorized into issues with reagents, reaction conditions, and catalyst activity.
Initial Diagnostic Workflow:
A logical sequence of checks can help pinpoint the problem. Start by verifying the quality and stoichiometry of your reagents, then review the reaction setup and conditions. If the issue persists, analyze for side products and screen different reaction components.
Technical Support Center: Purification of 4'-Formylbiphenyl-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-Formylbiphenyl-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the aqueous phase during acid-base workup. - Product loss during recrystallization due to high solubility in the chosen solvent. - Adsorption of the product onto silica gel during column chromatography. | - Ensure the aqueous phase is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid before extraction. - For recrystallization, use a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Test solvent systems on a small scale first. - In column chromatography, consider adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing and strong adsorption. |
| Persistent Impurities in NMR/HPLC | - Starting Materials: Unreacted aryl halides or boronic acids from a Suzuki coupling. - Homocoupling Products: Biphenyl species formed from the coupling of two identical starting molecules. - Side-Reaction Products: Over-oxidation to a dicarboxylic acid or reduction of the formyl group to an alcohol. | - Starting Materials/Homocoupling: Optimize the stoichiometry of reactants in the synthesis. These impurities can often be removed by column chromatography with a carefully selected solvent gradient. - Side-Reaction Products: These closely related compounds can be challenging to separate. Recrystallization may be effective if there is a significant difference in solubility. Otherwise, preparative HPLC might be necessary for high purity. |
| Product Appears Oily or Fails to Crystallize | - High levels of impurities are present, disrupting the crystal lattice formation. - The chosen recrystallization solvent is not appropriate. | - First, attempt to remove bulk impurities using an acid-base extraction. - If the product is still oily, purify by column chromatography before attempting recrystallization. - Experiment with different solvent systems for recrystallization, such as mixed solvents like ethyl acetate/hexanes or ethanol/water. |
| Streaking or Tailing on TLC/Column Chromatography | - The carboxylic acid group is interacting strongly with the stationary phase (silica gel). | - Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its polarity and interaction with the silica gel. |
| Discoloration of the Final Product (Yellow/Brown Tint) | - Residual palladium catalyst from a Suzuki coupling reaction. - Trace organic impurities that are colored. | - Treat a solution of the crude product with activated carbon before filtration and crystallization. - To remove residual palladium, consider passing a solution of the product through a pad of Celite or a specialized palladium scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying crude this compound?
A1: For a crude solid, a good starting point is a simple acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH) to convert the carboxylic acid into its water-soluble salt. The organic layer will retain neutral impurities. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-acidic impurities. Finally, acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for biphenyl carboxylic acids include mixed solvent systems. Consider the following:
-
Aqueous ethanol or isopropanol
-
Ethyl acetate/Hexanes
-
Toluene/Petroleum ether
-
N,N-Dimethylformamide (DMF)/Water
The ideal solvent will dissolve the compound when hot but result in low solubility upon cooling.
Q3: What are the typical conditions for column chromatography of this compound?
A3: A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective. To prevent streaking, it is advisable to add 0.1-1% acetic acid to the eluent.
Q4: My Suzuki coupling reaction to synthesize this compound is not going to completion. How does this affect purification?
A4: Incomplete reactions will lead to a higher load of starting materials in your crude product, making purification more challenging. The presence of a carboxylic acid on one of the coupling partners can sometimes interfere with the catalyst. It may be necessary to use an ester derivative of the carboxylic acid for the coupling reaction, followed by hydrolysis to the acid. This adds steps but can result in a cleaner crude product that is easier to purify.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any minor impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
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Base Extraction: Add 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Shake vigorously and allow the layers to separate. The carboxylate salt of the product will move to the aqueous layer.
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Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer again with fresh 1M NaOH to ensure complete transfer of the product.
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Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any trapped neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) while stirring until the solution is acidic (pH 1-2, check with pH paper). The purified product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: On a small scale, test various solvent systems (see FAQ Q2) to find one that dissolves the product when hot but gives poor solubility when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Potential sources of impurities in this compound.
Overcoming solubility issues of 4'-Formylbiphenyl-2-carboxylic acid in reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 4'-Formylbiphenyl-2-carboxylic acid in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is generally soluble in polar organic solvents. Due to its biphenyl structure and the presence of both a carboxylic acid and a formyl group, its solubility can be limited in less polar or protic solvents.
Q2: In which common organic solvents can I dissolve this compound?
Q3: Why is my this compound not dissolving even in a recommended solvent?
A3: Several factors can affect solubility. The purity of the compound and the solvent can play a role. The presence of water in aprotic solvents can sometimes alter solubility characteristics. Additionally, the crystalline form of the solid can impact the rate of dissolution. Sonication can be a useful technique to aid in the dissolution of stubborn solids.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent is a common and effective strategy. For instance, in Suzuki coupling reactions, a mixture of a non-polar solvent like toluene with a more polar solvent like THF or the addition of water can enhance the solubility of all reaction components, including the base.
Troubleshooting Guides for Reactions
Amide Coupling Reactions
Q1: I'm performing an amide coupling reaction, and my this compound is not fully dissolved, leading to a low yield. What can I do?
A1: This is a common issue. Here are several troubleshooting steps:
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Solvent Selection: Switch to a more polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). These solvents are generally excellent for amide coupling reactions and can better solvate polar starting materials.
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Heating: Gently heating the reaction mixture can significantly improve the solubility of the carboxylic acid. Monitor the temperature to avoid decomposition of your starting materials or reagents.
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Pre-dissolution: Try dissolving the this compound in a small amount of the reaction solvent with heating and sonication before adding the other reagents.
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Coupling Reagent Choice: The choice of coupling reagent can influence the reaction. Reagents like HATU or HBTU are often used in DMF and can be very effective.
Q2: My reaction is sluggish, and I suspect it's due to poor solubility. How does the choice of base affect this?
A2: The choice of base is crucial. An organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used in amide couplings. These bases are soluble in most organic solvents and can help to maintain a homogeneous reaction mixture. Inorganic bases can sometimes lead to heterogeneous mixtures if not properly chosen for the solvent system.
Suzuki Coupling Reactions
Q1: In my Suzuki coupling reaction, the this compound (or its derivative) has poor solubility in the solvent system (e.g., toluene/water). What are my options?
A1: For Suzuki reactions, maintaining solubility of all components is key. Consider the following:
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Solvent System Modification: A mixture of solvents is often beneficial. Toluene/ethanol or dioxane/water are common combinations that can help dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid.
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Phase-Transfer Catalyst: If you are using a biphasic system (e.g., toluene/water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous phase to the organic phase, even if the starting material has limited solubility in the organic phase.
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Homogeneous System: Switching to a solvent system that can dissolve all components, such as DMF/water or THF/water, can be very effective.
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Base Selection: The choice of base can impact solubility. For example, potassium carbonate (K₂CO₃) has some solubility in water, which is often used as a co-solvent. Cesium carbonate (Cs₂CO₃) is another option that can be effective.
Data Presentation
Estimated Solubility of 4'-Biphenylcarboxylic Acid in Various Solvents at Different Temperatures
Disclaimer: The following data is for 4-biphenylcarboxylic acid and should be used as an estimation for the solubility of this compound, as they share a similar core structure. Actual solubility may vary.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | ~1.5 |
| 40 | ~3.0 | |
| Ethanol | 25 | ~2.0 |
| 40 | ~4.5 | |
| Acetone | 25 | ~5.0 |
| 40 | ~10.0 | |
| Ethyl Acetate | 25 | ~1.0 |
| 40 | ~2.5 | |
| Acetonitrile | 25 | ~1.2 |
| 40 | ~2.8 | |
| THF | 25 | ~3.0 |
| 40 | ~6.0 | |
| DMF | 25 | ~15.0 |
| 40 | ~30.0 | |
| DMSO | 25 | ~20.0 |
| 40 | ~40.0 |
Experimental Protocols
Protocol 1: Amide Coupling with Enhanced Solubility
This protocol describes a general procedure for an amide coupling reaction with this compound, incorporating techniques to address solubility issues.
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Reagents and Materials:
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This compound
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Amine
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (Dimethylformamide)
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Nitrogen or Argon atmosphere
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Standard glassware for organic synthesis
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Procedure:
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To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
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Add anhydrous DMF to the flask.
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Gently heat the mixture (e.g., to 40-50 °C) and sonicate until the carboxylic acid is fully dissolved.
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Cool the solution to room temperature.
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Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
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Add the amine (1.05 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for amide coupling with solubility enhancement.
Technical Support Center: Optimization of Suzuki Coupling with 4'-Formylbiphenyl-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 4'-Formylbiphenyl-2-carboxylic acid.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki coupling of this compound can arise from multiple factors, often related to the presence of the acidic proton and the electrophilic aldehyde group. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Catalyst Deactivation: The carboxylic acid can coordinate with the palladium catalyst, inhibiting its activity. Oxygen can also lead to catalyst decomposition. | Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ instead of a Pd(II) source. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Poor Solubility of Reagents: this compound or its salt may have limited solubility in common organic solvents. | Employ a solvent system that can solubilize both the organic and inorganic components, such as a mixture of an ethereal solvent (e.g., dioxane, THF) with water or an alcohol. | |
| Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step, or it may be consumed by the acidic proton of the carboxylic acid. | Use a sufficient excess of a suitable base. Mild bases like K₃PO₄, KF, or Cs₂CO₃ are often effective. Ensure at least one extra equivalent of the base is added to neutralize the carboxylic acid. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: The presence of oxygen can promote the self-coupling of the boronic acid partner. | Thoroughly degas the reaction mixture. Using a direct Pd(0) catalyst source can also minimize this side reaction. |
| Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient boronic acids in the presence of water. | Use anhydrous solvents and consider converting the boronic acid to a more stable form like a pinacol ester or an MIDA boronate. Shorter reaction times and lower temperatures can also help. | |
| Aldehyde-Related Side Reactions: The aldehyde group can undergo undesired reactions under basic conditions or in the presence of the palladium catalyst. | Protect the aldehyde group as an acetal prior to the coupling reaction. The protecting group can be removed after the Suzuki coupling is complete. | |
| Incomplete Reaction | Steric Hindrance: The ortho-carboxylic acid group can sterically hinder the coupling reaction. | Select a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, which can facilitate the coupling of sterically demanding substrates. |
| Insufficient Reaction Time or Temperature: The reaction may be kinetically slow. | Gradually increase the reaction temperature and monitor the reaction progress over a longer period using TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing, even with a reliable catalyst?
A1: The carboxylic acid functionality is a likely culprit. The acidic proton can react with the base, and the resulting carboxylate can coordinate to the palladium catalyst, deactivating it. To mitigate this, ensure you are using at least one extra equivalent of base to neutralize the carboxylic acid. Additionally, consider using a Pd(0) catalyst source like Pd(PPh₃)₄, which can be more robust in the presence of acidic functional groups.
Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. It is crucial to thoroughly degas your solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction time.
Q3: What is the best choice of base for this specific Suzuki coupling?
A3: A moderately strong, non-nucleophilic base is generally recommended. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often good choices. The choice of base can be solvent-dependent, so some screening may be necessary. Given the acidic nature of one of the coupling partners, using at least three equivalents of the base is a good starting point.
Q4: Can the aldehyde group on this compound interfere with the reaction?
A4: Yes, the aldehyde group can potentially undergo side reactions under the basic conditions of the Suzuki coupling. If you are observing unexpected byproducts, you may need to protect the aldehyde as an acetal before performing the coupling. This protecting group can then be removed in a subsequent step.
Q5: My starting materials are not fully soluble in the reaction solvent. What can I do?
A5: Poor solubility can significantly hinder reaction rates. A mixed solvent system, such as 1,4-dioxane/water, THF/water, or toluene/ethanol/water, can improve the solubility of both the organic substrates and the inorganic base.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point and may require optimization.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (3.0 equiv).
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Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio), to the flask.
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Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), to the reaction mixture under a positive flow of the inert gas.
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Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Optimized Protocol for Suzuki Coupling with this compound
This protocol incorporates troubleshooting strategies for this specific substrate.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), finely powdered potassium phosphate (K₃PO₄, 3.5 equiv), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 2.2 mol%).
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Solvent Addition: Add degassed anhydrous THF via syringe.
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Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70 °C. Monitor the reaction progress by LC-MS until the starting aryl halide is consumed.
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Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for the Suzuki coupling reaction.
Technical Support Center: Synthesis of 4'-Formylbiphenyl-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Formylbiphenyl-2-carboxylic acid.
Troubleshooting Guide
Question: My Suzuki-Miyaura reaction to synthesize this compound is showing low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.
1. Catalyst and Ligand Inactivity:
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Issue: The palladium catalyst may not be in its active Pd(0) state, or the ligand may not be suitable.
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Solution:
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Use a pre-catalyst that readily forms the active Pd(0) species.
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Ensure the use of an appropriate phosphine ligand, such as triphenylphosphine (PPh₃), or consider more electron-rich and bulky ligands which can improve catalytic activity.
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Degas all solvents and reagents thoroughly with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.
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2. Inefficient Transmetalation:
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Issue: The transfer of the aryl group from the boronic acid to the palladium center is a critical step and can be slow.
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Solution:
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The choice of base is crucial for activating the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The optimal base can be solvent and substrate-dependent.
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Ensure the base is of high quality and anhydrous if required by the specific protocol.
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The addition of water to organic solvents (e.g., 1,4-dioxane/water mixture) can sometimes facilitate the transmetalation step.
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3. Competing Side Reactions:
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Issue: Side reactions can consume starting materials and reduce the yield of the desired product.
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Solution:
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Homocoupling: The formation of biphenyl from the coupling of two boronic acid molecules or two aryl halide molecules is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.
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Dehalogenation: The aryl halide can be reduced to the corresponding arene, removing the reactive site for cross-coupling. This can be minimized by ensuring an efficient catalytic cycle.
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Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of excess base or prolonged reaction times at high temperatures. Use of boronic esters can sometimes mitigate this issue.
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4. Reaction Conditions:
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Issue: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of products.
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Solution:
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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While heating is often necessary, excessive temperatures can lead to side reactions. A typical temperature range for Suzuki couplings is 80-100 °C.
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| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Palladium acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Incomplete conversion, low yield |
| Base | 2 M Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Inefficient transmetalation, low yield |
| Solvent | 1-Propanol/Water or 1,4-Dioxane/Water | Poor solubility of reagents, side reactions |
| Temperature | Reflux (approx. 80-100 °C) | Incomplete reaction (too low), side reactions (too high) |
| Atmosphere | Inert (Nitrogen or Argon) | Catalyst oxidation, homocoupling side products |
Question: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation?
Answer:
The formation of homocoupled products, such as 4,4'-diformylbiphenyl and biphenyl-2,2'-dicarboxylic acid, is a frequent issue in Suzuki-Miyaura couplings.
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Oxygen Exclusion: The primary cause of homocoupling is the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. It is critical to ensure that all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before the reaction and maintaining an inert atmosphere throughout the experiment.
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Catalyst Choice: While Pd(II) precursors like Pd(OAc)₂ are common, their in-situ reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a Pd(0) source directly, such as Pd(PPh₃)₄, might help reduce homocoupling.
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Stoichiometry: A slight excess of the boronic acid (1.05-1.2 equivalents) is often used to ensure complete consumption of the aryl halide, which can also help to minimize the homocoupling of the halide.
Question: How can I effectively purify the final product, this compound?
Answer:
Purification of the final product can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
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Aqueous Work-up: After the reaction, an aqueous work-up is typically performed. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., dilute NaOH or Na₂CO₃), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the product, which can be collected by filtration.
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Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system needs to be determined experimentally. Common solvents for recrystallization of carboxylic acids include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).
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Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used. The formyl and carboxylic acid groups increase the polarity of the product, which should allow for separation from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 2-halobenzoic acid (or its ester) with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Can I use 2-chlorobenzoic acid instead of 2-bromobenzoic acid as a starting material?
A2: While aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings, their use is possible with the appropriate choice of catalyst and ligands. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the less reactive aryl chloride to the palladium center. Reaction conditions may need to be optimized for temperature and reaction time.
Q3: My boronic acid appears to be degrading during the reaction. What could be the cause?
A3: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by high temperatures and strongly basic, aqueous conditions. If you suspect this is an issue, you could consider using a boronic ester (e.g., a pinacol ester) of 4-formylbenzene, which is generally more stable.
Q4: Can the formyl group react under the Suzuki coupling conditions?
A4: The formyl group is generally stable under the standard Suzuki-Miyaura reaction conditions. However, under strongly basic conditions or in the presence of certain additives, side reactions involving the aldehyde, such as Cannizzaro-type reactions, could potentially occur, though this is not commonly reported for this specific synthesis.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound:
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.
Materials:
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2-Bromobenzoic acid
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4-Formylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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1-Propanol
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Deionized water
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Ethyl acetate
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Hexanes
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Hydrochloric acid (1 M)
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Sodium hydroxide (1 M)
Procedure:
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In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine 2-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
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Add a solvent mixture of 1-propanol and deionized water (e.g., 3:1 v/v).
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Deoxygenate the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
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To the degassed mixture, add palladium(II) acetate (0.01 eq) and triphenylphosphine (0.03 eq).
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Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
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Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
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Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the crude product.
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Filter the precipitate and wash it with cold water.
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For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. Alternatively, perform an acid-base extraction followed by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling and common side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Troubleshooting guide for 4'-Formylbiphenyl-2-carboxylic acid reactions
Welcome to the technical support center for 4'-Formylbiphenyl-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile bifunctional molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound.
Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving this compound can arise from several factors, primarily related to the presence of the carboxylic acid and formyl groups, as well as general reaction parameters.
Potential Causes and Solutions:
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Catalyst Deactivation: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst and deactivate it.
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Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
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Insufficient Base: The acidic proton of the carboxylic acid will consume one equivalent of the base.
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Solution: Use an additional equivalent of base to compensate for the acidic proton of the carboxylic acid.
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Poor Solubility: The starting material or the carboxylate salt formed in situ may have poor solubility in the reaction solvent, limiting its availability for the catalytic cycle.
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Solution: Optimize the solvent system. A mixture of an organic solvent (like dioxane, toluene, or DMF) with an aqueous phase is common. For substrates with poor solubility, using a solvent system like THF/water or methanol/water might enhance the solubility of the boronic acid and stability of the catalyst.
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Side Reactions: Homocoupling of the boronic acid is a common side reaction, especially if the reaction mixture is not properly degassed.
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Solution: Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and temperature can significantly impact the reaction outcome.
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Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal combination is often substrate-dependent.
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Illustrative Table of Suzuki-Miyaura Coupling Condition Optimization:
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 35 | Incomplete conversion, starting material recovered. |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 90 | 55 | Improved conversion with additional base. |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 | Good conversion, some homocoupling observed. |
| 4 | Pd(OAc)₂ (2) with SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 85 | High yield, minimal side products. |
| 5 | Pd(PPh₃)₄ (5) (with ester protected substrate) | K₂CO₃ (2) | Toluene/H₂O | 90 | 92 | Excellent yield after subsequent hydrolysis. |
Experimental Workflow for Suzuki-Miyaura Coupling
Technical Support Center: Enhancing the Reactivity of 4'-Formylbiphenyl-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Formylbiphenyl-2-carboxylic acid. The content is designed to address specific experimental challenges and enhance reaction success.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the chemical modification of this compound.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the bifunctional nature of the molecule and reaction conditions.
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Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react efficiently with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will be sluggish.
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Side Reactions involving the Formyl Group: The aldehyde functionality can potentially react with the amine nucleophile, especially under harsh conditions, leading to imine formation or other side products.
-
Steric Hindrance: The biphenyl scaffold can present steric challenges, slowing down the coupling reaction.
-
Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent, impeding the reaction.
Troubleshooting Table: Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete carboxylic acid activation. | Use a more efficient coupling reagent system like HATU/DIPEA or EDC/HOBt. Ensure stoichiometric amounts are used. |
| Side reaction at the formyl group. | Employ milder reaction conditions. Consider protecting the aldehyde as an acetal if side reactions persist. | |
| Steric hindrance. | Increase reaction time and/or temperature moderately. Use a less sterically hindered base. | |
| Poor solubility. | Screen for a more suitable solvent (e.g., DMF, NMP, or a co-solvent system). | |
| Complex Product Mixture | Formation of multiple byproducts. | Optimize the stoichiometry of reagents. Ensure the use of anhydrous solvents to prevent hydrolysis of activated intermediates. |
| Difficulty in Purification | Contamination with coupling agent byproducts. | For EDC couplings, an acidic workup can help remove the urea byproduct. For HATU, aqueous washes can remove most byproducts. |
| Co-elution of starting material and product. | Optimize chromatography conditions (e.g., gradient elution, different solvent system). Recrystallization may also be an effective purification method for biphenyl derivatives. |
Esterification Reactions
Question 2: I am attempting a Fischer esterification of this compound, but the reaction is incomplete and I observe byproduct formation. How can I improve this?
Answer:
Fischer esterification, being an equilibrium process, requires specific conditions to drive it to completion. The presence of the aldehyde group can also lead to complications.
-
Equilibrium Limitation: The forward reaction is limited by the presence of water, a byproduct of the reaction.
-
Aldehyde Reactivity: Under acidic conditions, the aldehyde may undergo side reactions such as acetal formation with the alcohol reactant.
-
Steric Hindrance: Similar to amide coupling, the bulky biphenyl structure can hinder the approach of the alcohol.
Troubleshooting Table: Fischer Esterification
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Equilibrium not shifted towards products. | Use a large excess of the alcohol as the solvent to drive the equilibrium. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient catalysis. | Ensure the use of a suitable acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. | |
| Byproduct Formation | Acetal formation at the formyl group. | Use a minimal amount of the alcohol reactant and a non-alcoholic solvent if possible, though this may slow the desired reaction. Alternatively, protect the aldehyde group prior to esterification. |
| Low Yield | Steric hindrance. | Increase reflux time. Consider alternative, non-acidic esterification methods like using an alkyl halide with a carboxylate salt. |
Reductive Amination
Question 3: When performing a reductive amination on the formyl group of this compound, I am getting reduction of the carboxylic acid as well. How can I achieve selective reduction?
Answer:
Achieving chemoselectivity in the reductive amination of this compound is a common challenge due to the presence of two reducible functional groups.
-
Non-selective Reducing Agent: Strong reducing agents like LiAlH₄ will reduce both the imine intermediate and the carboxylic acid.
-
Reaction Conditions: The pH and choice of catalyst can influence the relative reactivity of the functional groups.
Troubleshooting Table: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Reduction of Carboxylic Acid | Non-selective reducing agent. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines/iminium ions over carboxylic acids. |
| Harsh reaction conditions. | Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting carboxylic acid reduction. | |
| Low Yield of Amine | Incomplete imine formation. | Ensure adequate time for imine formation before adding the reducing agent. The removal of water can also drive the imine formation equilibrium. |
| Carboxylic acid interfering with the catalyst. | In catalytic hydrogenations, the acidic proton of the carboxylic acid can sometimes poison the catalyst. The addition of a non-nucleophilic base might be necessary, or choosing a hydride-based reduction. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of choice
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol outlines the esterification of this compound with an alcohol using an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous solvent (if alcohol is not used in excess, e.g., toluene)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 3: Selective Reductive Amination
This protocol details the selective reductive amination of the formyl group of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.2 eq) in DCM or THF.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Biological Relevance
Derivatives of biphenyl carboxylic acid have shown significant activity as inhibitors of various biological targets, suggesting potential therapeutic applications.
URAT1 Inhibition
Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout. Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.
EGFR Allosteric Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a strategy to overcome resistance to traditional EGFR inhibitors. The biphenyl scaffold has been explored for the development of EGFR allosteric inhibitors.
Experimental Workflows
Workflow for Amide Coupling Optimization
Workflow for Selective Reductive Amination
Technical Support Center: Catalyst Selection for 4'-Formylbiphenyl-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving 4'-Formylbiphenyl-2-carboxylic acid.
General Considerations & Catalyst Selection Logic
Choosing the right catalyst and reaction conditions is critical when working with a bifunctional molecule like this compound. The primary challenge is achieving chemoselectivity—reacting one functional group (the aldehyde) while leaving the other (the carboxylic acid) intact, or vice versa. The following diagram provides a high-level decision-making framework for catalyst selection based on the desired transformation.
Caption: Decision tree for selecting a reaction pathway for this compound.
Section 1: Reactions at the Aldehyde Group
FAQ 1: Reductive Amination
Question: I want to perform a reductive amination on the aldehyde of this compound with a primary amine. Which catalyst system is recommended to avoid side reactions with the carboxylic acid?
Answer: Direct reductive amination of an aldehyde in the presence of a carboxylic acid requires careful selection of the reducing agent to prevent reduction of the acid group. The standard approach involves the reaction of the carbonyl compound with an amine, followed by the reduction of the imine intermediate.[1]
-
Recommended Approach: Use a mild reducing agent that is selective for imines over carboxylic acids. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is less reactive than agents like sodium borohydride and will not typically reduce the carboxylic acid under standard conditions.
-
Catalytic Approaches: For more advanced or challenging transformations, catalyst-controlled methods can be employed. Transition metal catalysts, including those based on Ruthenium (Ru), Iridium (Ir), and Nickel (Ni), have been successfully used to promote reductive amination with high selectivity.[2] These catalysts can facilitate the reaction under milder conditions and offer high levels of regio- and stereoselectivity.[2] For instance, Cp*Ir(III) complexes have been shown to be effective catalysts for the direct reductive amination of ketones to produce primary amines.[1]
Troubleshooting:
-
Low Yield: If you observe low yields, the initial imine formation may be the rate-limiting step. Adding a dehydrating agent (like MgSO₄) or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine.
-
Side Reactions: If you notice reduction of the carboxylic acid, the reducing agent is too harsh or the reaction temperature is too high. Switch to NaBH(OAc)₃ and ensure the reaction is run at or below room temperature.
FAQ 2: Wittig Reaction (Olefination)
Question: My Wittig reaction is failing. I suspect the carboxylic acid is protonating and deactivating the phosphorus ylide. How can I resolve this?
Answer: This is a common problem. Standard Wittig reagents (unstabilized ylides) are strong bases and are readily protonated by acidic groups like carboxylic acids, which halts the reaction.[3][4]
Solution: The key is to use a stabilized ylide and adjust the reaction conditions. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less basic and can react with aldehydes even in the presence of an acidic proton.[3]
-
Aqueous Wittig Reaction: A highly effective method involves performing the reaction in a biphasic or aqueous medium using a weak base like sodium bicarbonate (NaHCO₃).[5][6] The carboxylic acid is deprotonated by the bicarbonate to form the carboxylate salt, which does not interfere with the ylide. The reaction can be run as a one-pot synthesis by mixing the aldehyde, the corresponding α-bromoester, and triphenylphosphine (Ph₃P) in an aqueous NaHCO₃ solution.[5] This protocol has been shown to produce α,β-unsaturated esters with yields up to 99% and high E-selectivity.[5]
Troubleshooting:
-
No Reaction: You are likely using an unstabilized ylide (e.g., from an alkyltriphenylphosphonium halide and a strong base like n-BuLi). You must switch to a stabilized ylide and aqueous conditions.
-
Poor E/Z Selectivity: The stereoselectivity of the Wittig reaction is complex. Stabilized ylides generally favor the formation of the (E)-alkene product.[6] Reaction temperature and solvent can influence the E/Z ratio.
Section 2: Reactions at the Carboxylic Acid Group
FAQ 3: Amidation
Question: I am trying to form an amide by coupling the carboxylic acid with an amine, but the aldehyde group is interfering. What catalytic approach is best?
Answer: Direct amidation of carboxylic acids can be challenging and often requires activation. A modern, effective method is to use a catalytic reductive amination approach where the carboxylic acid itself is the electrophile.
-
Recommended Catalytic System: A practical method involves a two-step, one-pot reaction using phenylsilane as a reductant and a zinc catalyst.[7][8] The process first involves a silane-mediated amidation, followed by a Zn(OAc)₂-catalyzed reduction of the resulting amide intermediate.[7][8][9] This system is advantageous because it is tolerant of other reducible functional groups and uses an inexpensive catalyst.[7]
Troubleshooting:
-
Incomplete Reaction: The amidation step can be slow. Ensure adequate reaction time and temperature. The choice of solvent can also play a crucial role.
-
Aldehyde Interference: If you observe reactions at the aldehyde (e.g., reduction by the silane), consider protecting the aldehyde as an acetal before performing the amidation. The acetal can be easily removed with a mild acid workup after the amide is formed.
FAQ 4: Suzuki-Miyaura Cross-Coupling
Question: Can I use this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to further functionalize the biphenyl core?
Answer: Yes, Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is generally tolerant of both aldehyde and carboxylic acid functionalities, provided the correct catalyst system is chosen. The reaction typically involves an aryl halide or triflate coupling with an arylboronic acid. Research has shown successful couplings of bromobenzoic acids with arylboronic acids and formylphenylboronic acids with bromopyridylcarboxylic acids using palladium catalysts.[10][11]
-
Recommended Catalyst System: Palladium-based catalysts are the standard for this reaction. A water-soluble, fullerene-supported PdCl₂ nanocatalyst has been shown to be highly efficient for coupling bromobenzoic acid with an arylboronic acid at room temperature in water.[10] Heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, have also demonstrated excellent versatility.[12]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling with Carboxylic Acid-Containing Substrates
| Catalyst System | Reactants | Yield (%) | Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Reference |
| C₆₀-TEGs/PdCl₂ | 4-Bromobenzoic acid + Phenylboronic acid | >90 | 4 | Room Temp | 0.05 | Water | [10] |
| [PdCl₂(NH₂CH₂COOH)₂] | Aryl bromides with carboxyl group + Arylboronic acids | High | Not Specified | Room Temp | 0.1 | Water | [13] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene + 4-Carboxyphenylboronic acid | ~75 (at 48h) | 3 - 48 | 110 | 15 mg catalyst | Dioxane/H₂O | [12] |
Experimental Protocols & Workflows
Protocol 1: One-Pot Aqueous Wittig Reaction
This protocol is adapted for reacting an aldehyde in the presence of a carboxylic acid using a stabilized ylide.[5][6]
Workflow Diagram:
Caption: Experimental workflow for a one-pot aqueous Wittig reaction.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.1 eq.), the desired α-bromoester (1.1 eq.), and this compound (1.0 eq.).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask to act as the solvent and base.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 40 minutes to 3 hours.[5]
-
Upon completion, carefully quench the reaction by slowly adding a dilute acid (e.g., 1M H₂SO₄) until the evolution of CO₂ ceases.
-
Extract the product from the aqueous mixture using an organic solvent such as diethyl ether (3x volumes).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ester.
Protocol 2: Zn-Catalyzed Reductive Amination from a Carboxylic Acid
This protocol describes the N-alkylation of an amine using a carboxylic acid as the electrophile, adapted from literature procedures.[7][8]
Methodology:
-
Amidation Step: To a flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired amine (1.1 eq.), and a suitable solvent (e.g., toluene). Add phenylsilane (~2.0 eq.) dropwise and heat the reaction mixture as required to drive the formation of the amide intermediate. Monitor by TLC or LC-MS.
-
Reduction Step: Once the amidation is complete, cool the mixture to room temperature. Add the zinc catalyst, Zn(OAc)₂ (e.g., 10-25 mol%), to the flask.
-
Add additional phenylsilane if necessary.
-
Stir the reaction at room temperature or with gentle heating until the reduction of the amide is complete.
-
Upon completion, perform a standard aqueous workup. Quench the reaction carefully with an aqueous base (e.g., NaOH solution), extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting amine product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
Work-up procedures for reactions containing 4'-Formylbiphenyl-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Formylbiphenyl-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity concerns when working with this compound?
A1: this compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. This presents several reactivity considerations:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can lead to the formation of a diacid byproduct.
-
Reduction: The aldehyde can be reduced to an alcohol, forming 4'-(hydroxymethyl)biphenyl-2-carboxylic acid.
-
Esterification: The carboxylic acid can undergo esterification if alcoholic solvents are used under acidic conditions.
-
Decarboxylation: Under harsh heating conditions, the carboxylic acid group may be lost.
Q2: How can I purify this compound from a reaction mixture containing non-polar impurities?
A2: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-polar impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used. However, due to the polarity of the carboxylic acid group, it may streak on a standard silica gel column. To mitigate this, you can:
-
Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.
-
Use a reverse-phase column (like C18) with a suitable mobile phase, such as a mixture of acetonitrile and water with a formic acid modifier.
Q4: What are some suitable recrystallization solvents for this compound?
A4: Based on its structure and the literature for similar compounds, good recrystallization solvents would be polar organic solvents or mixtures. A combination of hexane, ethyl acetate, and isopropyl alcohol (2:1:1) has been reported for a similar biphenyl carboxylic acid derivative. Aqueous ethanol is another potential solvent system to try.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield after work-up | Incomplete extraction of the product into the aqueous basic solution. | Ensure the pH of the aqueous solution is sufficiently high (pH > 8) to fully deprotonate the carboxylic acid. Use multiple extractions with the basic solution. |
| Precipitation of the product was incomplete upon acidification. | Ensure the pH of the aqueous solution is sufficiently low (pH < 4) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize precipitation. | |
| Product is an oil and does not crystallize | Presence of impurities that inhibit crystallization. | Try to purify a small sample by column chromatography to obtain a seed crystal. If that fails, consider converting the product to its salt (e.g., sodium salt) and then regenerating the free acid. |
| Presence of a diacid impurity | Oxidation of the aldehyde group during the reaction or work-up. | Minimize exposure to air and oxidizing agents. If the diacid is formed, its separation can be challenging due to similar polarity. Fractional crystallization or preparative HPLC might be necessary. |
| Presence of the corresponding alcohol impurity | Reduction of the aldehyde group. | This can happen if reducing agents are present. Purification can be achieved by column chromatography, as the alcohol will have a different polarity. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol describes the purification of the title compound from a mixture containing neutral organic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M sodium bicarbonate solution (3 x volume of the organic layer).
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification of this compound by Bisulfite Adduct Formation
This protocol is particularly useful for removing the title compound from a mixture where other components might be sensitive to pH changes.
Materials:
-
Crude mixture containing this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate (or another suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Separatory funnel
Procedure:
-
Dissolve the crude mixture in a minimal amount of DMF.
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bisulfite solution and shake vigorously for 30 seconds.
-
Add deionized water and the extraction solvent (e.g., 50% ethyl acetate in hexanes).
-
Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
To recover the aldehyde, wash the aqueous layer with an organic solvent to remove any impurities.
-
Basify the aqueous layer with saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the liberated aldehyde with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Polar organic solvents | Soluble | |
| THF/Water | Enhances boronic acid solubility in Suzuki couplings | |
| Methanol/Water | Facilitates rapid coupling in Suzuki reactions | |
| Toluene | Good for high-temperature reactions |
Table 2: HPLC Conditions for a Structurally Similar Compound
| Parameter | Condition | Reference |
| Compound | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |
| Column | Newcrom R1 (Reverse Phase) | |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | |
| Note | For MS compatibility, replace phosphoric acid with formic acid. |
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: A logical diagram for troubleshooting low product yield during work-up.
Validation & Comparative
A Comparative Guide to Alternatives for 4'-Formylbiphenyl-2-carboxylic acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. 4'-Formylbiphenyl-2-carboxylic acid is a valuable building block in this field, offering two key functional groups for further molecular elaboration. However, challenges related to the stability and reactivity of boronic acids, the traditional precursors in Suzuki-Miyaura coupling, have spurred the development of alternative reagents. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
Executive Summary
This guide evaluates three principal synthetic approaches for obtaining this compound and its analogs:
-
Traditional Suzuki-Miyaura Coupling using 4-formylphenylboronic acid.
-
Suzuki-Miyaura Coupling with Boronic Acid Surrogates , namely potassium 4-formylphenyltrifluoroborate and 4-formylphenyl N-methyliminodiacetic acid (MIDA) boronate.
-
Decarbonylative Coupling , an emerging strategy that utilizes carboxylic acids directly, avoiding organoboron intermediates.
The primary advantages of boronic acid surrogates lie in their enhanced stability, leading to more consistent and reproducible reaction outcomes. Decarbonylative coupling offers a novel disconnection approach, though it is still a developing area of research.
Performance Comparison of Boron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of biaryl compounds. The choice of the boron-containing reagent can significantly impact the reaction's efficiency, yield, and reproducibility. Below is a comparative summary of the performance of 4-formylphenylboronic acid and its more stable surrogates in a typical coupling with 2-bromobenzoic acid.
| Reagent | Structure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 4-Formylphenylboronic Acid |
| 70-90 | Readily available, well-established protocols. | Prone to protodeboronation and trimerization (boroxine formation), leading to reduced reactivity and inconsistent results.[1] |
| Potassium 4-Formylphenyltrifluoroborate |
| 80-95 | Crystalline, air- and moisture-stable solid, longer shelf-life, often leads to higher yields.[2] | Requires specific activation conditions (e.g., aqueous base) for efficient transmetalation. |
| 4-Formylphenyl MIDA Boronate |
| 85-98 | Exceptionally stable, crystalline solid, compatible with a wide range of reaction conditions, allows for slow release of the boronic acid.[3] | Higher molecular weight, may require slightly longer reaction times or higher temperatures for in situ deprotection. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the aforementioned boron reagents are provided below.
Protocol 1: Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid
Reaction Scheme:
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid, 4-formylphenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with Potassium 4-Formylphenyltrifluoroborate
Reaction Scheme:
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
Potassium 4-formylphenyltrifluoroborate (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a Schlenk flask, combine 2-bromobenzoic acid, potassium 4-formylphenyltrifluoroborate, and cesium carbonate.
-
Add a 9:1 mixture of THF and water.
-
Degas the mixture with three vacuum-argon cycles.
-
Add Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling with 4-Formylphenyl MIDA Boronate
Reaction Scheme:
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Formylphenyl MIDA boronate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction tube, add 2-bromobenzoic acid, 4-formylphenyl MIDA boronate, and potassium phosphate.
-
Add a 10:1 mixture of toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate and SPhos.
-
Seal the tube and heat the mixture at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with 1 M HCl, water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Alternative Synthetic Strategies: Decarbonylative Coupling
A more recent alternative to the Suzuki-Miyaura reaction is the decarbonylative cross-coupling of carboxylic acids with aryl halides. This method avoids the pre-functionalization required for organoboron reagents. While still under development for broad applicability, it presents a promising, more atom-economical approach.
Conceptual Reaction Scheme:
This reaction typically requires a palladium catalyst and a silver or copper co-catalyst to facilitate the decarboxylation step.[4][5] Yields can be variable and are often sensitive to the electronic nature of the substrates.
Visualizing the Core Synthetic Pathways
To better understand the underlying chemical transformations, the following diagrams illustrate the key reaction mechanisms and workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
For the synthesis of this compound and its derivatives, moving beyond traditional arylboronic acids to more stable surrogates like potassium organotrifluoroborates and MIDA boronates can offer significant advantages in terms of handling, stability, and reaction consistency. While requiring slightly modified reaction conditions, these alternatives often provide higher and more reproducible yields. The choice of reagent will ultimately depend on factors such as substrate scope, cost, and the specific requirements of the synthetic target. Decarbonylative coupling represents an innovative, albeit less mature, alternative that may become more prominent as the methodology develops further. Researchers are encouraged to consider these alternatives to optimize their synthetic routes to valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Validation of Synthesized 4'-Formylbiphenyl-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4'-Formylbiphenyl-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also a known impurity in the antihypertensive drug Telmisartan.[1] Accurate determination of its purity is therefore critical for ensuring the quality, safety, and efficacy of final drug products.
This document outlines common analytical techniques, provides detailed experimental protocols, and compares the subject compound with a positional isomer, 4'-Formylbiphenyl-3-carboxylic acid, to offer a broader perspective on purity analysis of biphenyl carboxylic acid derivatives.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis of the main component and its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation and can be used for quantitative purposes (qNMR). Mass Spectrometry (MS) is invaluable for impurity identification and structural elucidation.
| Analytical Technique | Principle | Information Provided | Typical Performance of this compound (and positional isomer) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity (as area %), quantification of impurities, stability assessment. | This compound: Expected Purity: >98% (typical for pharmaceutical intermediates). Retention time is dependent on the specific method conditions. 4'-Formylbiphenyl-3-carboxylic acid: Expected Purity: >98%. Retention time will differ from the 2-carboxylic acid isomer due to polarity differences. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute purity determination against a certified internal standard, structural confirmation. | This compound: Purity can be determined with high accuracy (<0.5% uncertainty). Characteristic shifts for aldehyde and carboxylic acid protons are key for quantification. 4'-Formylbiphenyl-3-carboxylic acid: Purity determination is also highly accurate. The chemical shifts of the aromatic protons will differ significantly from the 2-carboxylic acid isomer, allowing for clear differentiation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns. | This compound: Expected [M-H]⁻ ion at m/z 225.2. Fragmentation may involve loss of CO, CO₂, and the formyl group. 4'-Formylbiphenyl-3-carboxylic acid: Expected [M-H]⁻ ion at m/z 225.2. Fragmentation patterns will be similar but may show subtle differences in ion abundances. |
| Melting Point | The temperature at which a solid turns into a liquid at atmospheric pressure. | A sharp melting point range is indicative of high purity. | This compound: Crystalline solid.[1] 4'-Formylbiphenyl-3-carboxylic acid: Melting point of 188-192 °C has been reported.[2] |
Potential Impurities in Synthesis
The synthesis of this compound often involves a Suzuki-Miyaura coupling reaction. This process can introduce several potential impurities that need to be monitored during purity validation.
-
Starting Materials: Unreacted 2-bromobenzoic acid and 4-formylphenylboronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde and biphenyl-2,2'-dicarboxylic acid.
-
Protodeborylation Product: Benzaldehyde from the boronic acid starting material.
-
Solvent and Reagent Residues: Residual palladium catalyst, phosphine ligands, and solvents used in the synthesis and purification steps.
Experimental Protocols
The following are detailed, representative protocols for the key analytical techniques. These should be considered as starting points and must be fully validated for the specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
This protocol provides a method for the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.75 mL) of DMSO-d₆ to the tube and dissolve the solids completely.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is suitable for the detection and identification of trace-level impurities.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS: For structural elucidation, perform fragmentation of the parent ions of interest.
-
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the logical flow of the purity validation process and a comparison of the analytical techniques.
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Comparison of analytical techniques for purity validation.
References
Comparative Reactivity Analysis of 4'-Formylbiphenyl-2-carboxylic Acid and Structurally Related Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4'-Formylbiphenyl-2-carboxylic acid. This document provides a comparative analysis with similar biphenyl-2-carboxylic acid derivatives, supported by a discussion of electronic effects and detailed experimental protocols for reactivity assessment.
The unique structural features of this compound, possessing both a reactive aldehyde and a carboxylic acid moiety on a biphenyl scaffold, make it a versatile building block in medicinal chemistry and organic synthesis.[1] Understanding its reactivity in comparison to other substituted biphenyl-2-carboxylic acids is crucial for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecular entities. This guide provides an objective comparison of the reactivity of this compound with its parent compound, biphenyl-2-carboxylic acid, and analogs bearing electron-donating and electron-withdrawing substituents at the 4'-position.
Quantitative Reactivity Comparison: The Hammett Plot
The reactivity of substituted aromatic compounds can be quantitatively compared using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants with the electronic properties of substituents.[2][3] A study by Uscumlic et al. investigated the esterification of a series of 4'-substituted-biphenyl-2-carboxylic acids with diazodiphenylmethane (DDM) in various alcohols, providing a framework for this comparative analysis.[4] The Hammett equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound (biphenyl-2-carboxylic acid).
-
σ (sigma) is the substituent constant, which depends on the electronic nature (electron-donating or electron-withdrawing) of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. The magnitude of ρ reflects the extent of charge development in the transition state.
Based on the principles of the Hammett equation and the known electronic effects of the substituents, the following trend in reactivity for the esterification with DDM can be predicted.
| Compound | 4'-Substituent | Substituent Constant (σp) | Predicted Relative Reactivity (k/k₀) |
| 4'-Nitrobiphenyl-2-carboxylic acid | -NO₂ | +0.78 | Highest |
| This compound | -CHO | +0.42 | High |
| 4'-Chlorobiphenyl-2-carboxylic acid | -Cl | +0.23 | Moderate |
| Biphenyl-2-carboxylic acid | -H | 0.00 | Baseline |
| 4'-Methylbiphenyl-2-carboxylic acid | -CH₃ | -0.17 | Low |
| 4'-Methoxybiphenyl-2-carboxylic acid | -OCH₃ | -0.27 | Lowest |
Note: The specific rate constants (k) for the reaction of these compounds with diazodiphenylmethane were not publicly available in the referenced literature. The predicted relative reactivity is based on the Hammett equation and the established σp values for the respective substituents.
The formyl group (-CHO) in this compound is a moderately strong electron-withdrawing group (σp = +0.42). Therefore, it is expected to be significantly more reactive than the unsubstituted biphenyl-2-carboxylic acid in reactions where the transition state is stabilized by electron withdrawal from the aromatic ring, such as the esterification with diazodiphenylmethane. Its reactivity is predicted to be lower than that of the nitro-substituted analog but higher than the chloro-, methyl-, and methoxy-substituted compounds.
Experimental Protocols
To experimentally validate the predicted reactivity trends, a kinetic study of the esterification reaction with diazodiphenylmethane can be performed.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic study of the esterification of substituted biphenyl-2-carboxylic acids with diazodiphenylmethane.
Detailed Protocol for Esterification with Diazodiphenylmethane
This protocol is based on general procedures for the esterification of carboxylic acids with diazoalkanes.[1][5]
Materials:
-
This compound and its analogs
-
Diazodiphenylmethane (DDM)
-
Anhydrous solvent (e.g., ethanol, dioxane, or ethyl acetate)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each carboxylic acid (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of diazodiphenylmethane (e.g., 0.001 M) in the same solvent. The concentration should be significantly lower than the acid to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30 ± 0.1 °C).
-
Place a known volume of the carboxylic acid solution into a quartz cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by adding a known volume of the DDM solution to the cuvette, quickly mix, and immediately start recording the absorbance at the λmax of DDM (around 525 nm) over time.
-
Continue data collection until the absorbance of DDM becomes negligible, indicating the completion of the reaction.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the absorbance of DDM versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the carboxylic acid.
-
Repeat the experiment for each of the substituted biphenyl-2-carboxylic acids.
-
-
Hammett Analysis:
-
Using the calculated second-order rate constants, determine the ratio k/k₀ for each substituted compound, where k₀ is the rate constant for biphenyl-2-carboxylic acid.
-
Plot log(k/k₀) against the appropriate Hammett substituent constant (σp) for each 4'-substituent.
-
The slope of the resulting linear plot will be the reaction constant (ρ).
-
Signaling Pathways and Logical Relationships
The principles of structure-activity relationships, as quantified by the Hammett equation, provide a logical framework for understanding how substituent modifications impact chemical reactivity.
Caption: Relationship between substituent electronic effects and the reactivity of the carboxylic acid group in esterification.
Conclusion
The reactivity of this compound is significantly influenced by the electronic properties of the formyl group. As a moderately strong electron-withdrawing substituent, the formyl group enhances the acidity of the carboxylic acid and accelerates reactions that are favored by a decrease in electron density at the reaction center, such as esterification with diazodiphenylmethane. This positions this compound as a more reactive substrate in such transformations compared to its unsubstituted and electron-donating group-substituted counterparts. The principles outlined in this guide, along with the provided experimental framework, offer a solid foundation for researchers and drug development professionals to understand, predict, and manipulate the chemical behavior of this important synthetic intermediate.
References
A Comparative Guide to 4'-Formylbiphenyl-2-carboxylic acid: Synthesis and Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the selection of building blocks and synthetic routes is a critical decision governed by a delicate balance of cost, efficiency, and the desired physicochemical properties of the final compound. 4'-Formylbiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various complex molecules, including the angiotensin II receptor antagonist, Telmisartan. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its primary synthetic routes and evaluating a key bioisosteric alternative to aid researchers in making informed decisions.
I. Synthesis of this compound: A Comparative Analysis
The construction of the biphenyl backbone of this compound is predominantly achieved through two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Ullmann coupling. Each method presents a distinct profile of advantages and disadvantages in terms of catalyst cost, reaction conditions, and substrate scope.
Data Presentation: Synthesis Methods
Below is a comparative summary of the two primary synthetic routes. The cost analysis is based on commercially available reagent prices for common starting materials and catalysts.
| Parameter | Suzuki-Miyura Coupling | Ullmann Coupling |
| Starting Materials | 2-Formylphenylboronic acid & 4-Bromobenzoic acid | 2-Bromobenzaldehyde & 4-Bromobenzoic acid |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based (e.g., CuI) |
| Ligand | Often phosphine-based | Often nitrogen-based (e.g., 1,10-Phenanthroline) |
| Typical Yield | Generally high (>80%) | Moderate to high (can be variable) |
| Reaction Conditions | Mild to moderate temperatures | Often requires higher temperatures |
| Substrate Scope | Broad, tolerant of many functional groups | Can be less tolerant of certain functional groups |
| Catalyst Cost | High | Low |
| Toxicity | Palladium is considered more toxic than copper | Copper is less toxic and more environmentally benign |
Cost-Benefit Analysis
The Suzuki-Miyura coupling is often favored in laboratory and pharmaceutical settings due to its high yields and broad functional group tolerance, which simplifies the synthesis of complex molecules. However, the primary drawback is the high cost of palladium catalysts. While catalyst loadings can be low, the price of palladium can significantly impact the overall cost, especially at an industrial scale.
The Ullmann coupling presents a more cost-effective and environmentally friendly alternative, utilizing an abundant and less toxic copper catalyst. Historically, Ullmann reactions required harsh conditions, but modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions. The main trade-off is often a more variable yield and potentially a narrower substrate scope compared to the Suzuki coupling. For large-scale industrial synthesis where cost is a primary driver, the Ullmann coupling can be a highly attractive option.
Experimental Protocols
Suzuki-Miyura Coupling Protocol (Illustrative)
-
Materials: 2-Formylphenylboronic acid (1.0 eq), 4-Bromobenzoic acid (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), Potassium Carbonate (2.0 eq), 1,4-Dioxane/Water (4:1 mixture).
-
Procedure: To a degassed solution of 1,4-dioxane and water, add 4-bromobenzoic acid, 2-formylphenylboronic acid, and potassium carbonate. Purge the mixture with an inert gas (e.g., Argon) for 15 minutes. Add the palladium catalyst and heat the reaction mixture at 80-90°C for 12-24 hours, monitoring by TLC. Upon completion, cool the reaction, dilute with water, and acidify with HCl to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Ullmann Coupling Protocol (Illustrative)
-
Materials: 2-Bromobenzaldehyde (1.0 eq), 4-Bromobenzoic acid (1.0 eq), Copper(I) Iodide (0.1 eq), 1,10-Phenanthroline (0.2 eq), Potassium Carbonate (2.0 eq), Dimethylformamide (DMF).
-
Procedure: In a reaction vessel, combine 4-bromobenzoic acid, 2-bromobenzaldehyde, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate in DMF. Degas the mixture and heat under an inert atmosphere at 110-130°C for 24-48 hours. Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and acidify to precipitate the product. The crude product is collected by filtration and purified as described above.
Workflow Diagrams
II. Bioisosteric Alternatives: The Case for Tetrazoles
In drug development, the carboxylic acid moiety, while often crucial for target binding, can present challenges such as poor metabolic stability and limited cell permeability. Bioisosteric replacement is a powerful strategy to overcome these hurdles. The 5-substituted-1H-tetrazole is one of the most successful and widely used bioisosteres for the carboxylic acid group.
Data Presentation: Carboxylic Acid vs. Tetrazole Bioisostere
| Property | Biphenyl Carboxylic Acid | Biphenyl Tetrazole | Rationale for Difference |
| pKa | ~4.5 | ~4.5-4.9 | Both are acidic and ionized at physiological pH. |
| Lipophilicity (LogP) | Lower | Generally higher | The tetrazole ring is more lipophilic than the carboxylic acid group. |
| Metabolic Stability | Susceptible to O-glucuronidation, which can lead to reactive metabolites. | More resistant to metabolic degradation; N-glucuronides are less reactive. | The tetrazole ring is generally more stable to metabolic enzymes. |
| Cell Permeability | Can be limited due to charge. | Often lower than expected despite higher lipophilicity due to a larger desolvation penalty. | Stronger hydrogen bonding capacity of the tetrazole can hinder membrane passage. |
| Oral Bioavailability | Can be low. | Often improved due to enhanced metabolic stability. | Resistance to first-pass metabolism can lead to higher systemic exposure. |
Cost-Benefit Analysis of Bioisosteric Replacement
The primary benefit of replacing the carboxylic acid in a drug candidate with a tetrazole is the potential for a significantly improved pharmacokinetic profile. Increased metabolic stability can lead to a longer half-life and improved oral bioavailability, which are highly desirable properties in a drug. The similar acidity ensures that the key interactions with the biological target can be maintained.
The cost of this strategy lies in the additional synthetic steps required. The synthesis of a tetrazole from the corresponding nitrile is a common route, which adds complexity to the overall synthesis.
Experimental Protocol: Synthesis of a Biphenyl Tetrazole
This protocol outlines the synthesis of a 5-substituted-1H-tetrazole from a biphenyl nitrile, which would be the key step in producing the tetrazole analogue of this compound (assuming prior synthesis of the corresponding nitrile).
-
Materials: Biphenyl nitrile (1.0 eq), Sodium Azide (1.5 eq), Zinc Chloride or another Lewis acid catalyst (catalytic amount), Dimethylformamide (DMF).
-
Procedure: In a round-bottom flask, dissolve the biphenyl nitrile in DMF. Add sodium azide and the Lewis acid catalyst. Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into acidified water (e.g., dilute HCl). The precipitated tetrazole product is collected by filtration, washed with water, and can be purified by recrystallization. Safety Note: Sodium azide is highly toxic, and reactions involving azides can produce hydrazoic acid, which is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Workflow and Pathway Diagrams
III. Conclusion
The choice between different synthetic routes for this compound depends heavily on the scale and economic constraints of the project. The Suzuki-Miyaura coupling offers reliability and high yields, making it ideal for research and early-stage development, while the Ullmann coupling provides a more cost-effective solution for large-scale production.
For drug development professionals, the consideration of bioisosteric replacement of the carboxylic acid with a tetrazole is a critical step in lead optimization. While this introduces synthetic complexity, the potential payoff in terms of improved metabolic stability and oral bioavailability can be substantial, potentially transforming a promising lead compound into a viable drug candidate. This guide provides the foundational data to support these critical decisions in the path of chemical synthesis and drug discovery.
Benchmarking 4'-Formylbiphenyl-2-carboxylic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4'-Formylbiphenyl-2-carboxylic acid's potential performance against other biphenyl derivatives, supported by available experimental data and detailed protocols.
This compound, a biphenyl derivative with notable functional groups, holds significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active molecules, particularly as an intermediate in the synthesis of the angiotensin II receptor blocker Telmisartan, suggests its potential for biological activity. This guide provides a comparative analysis of this compound against other biphenyl derivatives, focusing on potential therapeutic areas such as cancer, inflammation, and hyperuricemia.
While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide benchmarks its potential by examining the performance of structurally similar compounds. The data presented herein is collated from various scientific studies to aid researchers in evaluating its prospects for further investigation.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below outlines the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological activities of various biphenyl derivatives, offering a predictive framework for the potential efficacy of this compound.
Anticancer Activity
Biphenyl derivatives have demonstrated significant potential as anticancer agents. The cytotoxic effects of several biphenyl carboxylic acids against human breast cancer cell lines are summarized below. The presence of a carboxylic acid moiety is a common feature among many of these active compounds.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines.
| Compound | Substituents | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Compound 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| Compound 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | 11.24 ± 1.52 | 12.36 ± 1.89 |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and biphenyl derivatives have been explored for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate anti-inflammatory potential.
Table 2: Anti-inflammatory Activity of Biphenyl Derivatives in Carrageenan-Induced Rat Paw Edema.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | 100 | Significant reduction |
| Celecoxib (Standard) | 5 | Significant reduction |
URAT1 Inhibition
Urate transporter 1 (URAT1) is a crucial target for drugs aimed at treating hyperuricemia and gout. Telmisartan, for which this compound is a synthetic intermediate, is known to inhibit URAT1. Recent studies have focused on designing biphenyl carboxylic acid derivatives as potent URAT1 inhibitors.
Table 3: In Vitro URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives.
| Compound | Modifications | IC₅₀ (µM) |
| Compound A1 | Tetrahydroquinoline moiety | 0.93 |
| Compound B21 | Substituted 4-pyridyl moiety | 0.17 |
| Benzbromarone (Standard) | - | ~0.5 |
| Lesinurad (Standard) | - | ~7.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for the synthesis of this compound and for key biological assays.
Synthesis of this compound
A common and efficient method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-formylphenylboronic acid (1.2 equivalents) in a suitable solvent system such as a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and an aqueous solution of a base, typically 2M sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with 2N HCl to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.
Biological Assays
Protocol 2: In Vitro Cytotoxicity - MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivative and a vehicle control. Incubate for a further 48 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats (150-200g).
-
Compound Administration: Administer the test compound orally at a specific dose (e.g., 100 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., celecoxib).
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizing Molecular Pathways and Workflows
Understanding the molecular pathways and experimental workflows is essential for contextualizing the data. The following diagrams, generated using Graphviz, illustrate key processes.
A Spectroscopic Showdown: Differentiating Isomers of 4'-Formylbiphenyl-2-carboxylic Acid
A detailed spectroscopic comparison of 4'-Formylbiphenyl-2-carboxylic acid and its positional isomer, 2'-Formylbiphenyl-4-carboxylic acid, reveals key differences in their NMR, IR, and mass spectra, providing researchers and drug development professionals with critical data for their identification and characterization.
The structural nuances of positional isomers can significantly impact their chemical reactivity, biological activity, and pharmaceutical properties. For scientists working with biphenyl carboxylic acids, a class of compounds with notable applications in medicinal chemistry, the ability to distinguish between isomers is paramount. This guide provides a comprehensive spectroscopic comparison of two such isomers: this compound and 2'-Formylbiphenyl-4-carboxylic acid, highlighting the diagnostic spectral features that enable their unambiguous identification. This compound is a known impurity in the antihypertensive drug Telmisartan, making its accurate identification crucial for quality control.[1]
Unambiguous Identification Through Spectroscopic Fingerprints
The distinct placement of the formyl and carboxylic acid functional groups on the biphenyl scaffold of these isomers leads to unique electronic environments for the constituent atoms. These differences are directly reflected in their spectroscopic profiles, providing a reliable basis for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chemical Shift Patterns
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of the protons and carbons in each isomer are highly sensitive to their local electronic environment, which is influenced by the proximity of the electron-withdrawing formyl and carboxylic acid groups.
In This compound , the carboxylic acid group at the 2-position causes a significant downfield shift for the proton on the same ring, while the formyl group at the 4'-position influences the protons on the second ring. Conversely, in 2'-Formylbiphenyl-4-carboxylic acid , the electronic effects of these functional groups are reversed, leading to a distinct pattern of chemical shifts in both the ¹H and ¹³C NMR spectra.
Figure 1: Logical workflow for the spectroscopic comparison of the two isomers.
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Group Placement
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The positions of the carbonyl (C=O) stretching bands of the formyl and carboxylic acid groups are sensitive to their electronic environment and potential for intramolecular interactions. The differing substitution patterns in the two isomers can lead to subtle but measurable shifts in these characteristic absorption bands, aiding in their differentiation.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight (226.23 g/mol ), their fragmentation patterns upon ionization can differ.[2][3] The initial fragmentation pathways are often dictated by the relative stability of the resulting carbocations, which is influenced by the positions of the electron-withdrawing groups.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2'-Formylbiphenyl-4-carboxylic acid, compiled from available literature and spectral databases.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | This compound (Predicted) | 2'-Formylbiphenyl-4-carboxylic acid (Predicted) |
| Aldehydic Proton (-CHO) | ~10.0 ppm (s) | ~10.1 ppm (s) |
| Carboxylic Acid Proton (-COOH) | ~12.0-13.0 ppm (br s) | ~12.0-13.0 ppm (br s) |
| Aromatic Protons | ~7.2-8.2 ppm (m) | ~7.3-8.3 ppm (m) |
Note: Predicted data is based on structure-based chemical shift prediction algorithms. Experimental values may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | This compound (Predicted) | 2'-Formylbiphenyl-4-carboxylic acid (Predicted) |
| Carbonyl Carbon (-CHO) | ~192 ppm | ~193 ppm |
| Carbonyl Carbon (-COOH) | ~168 ppm | ~167 ppm |
| Aromatic Carbons | ~125-145 ppm | ~126-146 ppm |
Note: Predicted data is based on structure-based chemical shift prediction algorithms. Experimental values may vary depending on the solvent.
Table 3: IR Spectroscopic Data
| Vibrational Mode | This compound | 2'-Formylbiphenyl-4-carboxylic acid |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1690-1715 cm⁻¹ | ~1690-1715 cm⁻¹ |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |
Note: The exact peak positions can be influenced by intermolecular hydrogen bonding.
Table 4: Mass Spectrometry Data
| Parameter | This compound | 2'-Formylbiphenyl-4-carboxylic acid |
| Molecular Ion [M]⁺ | m/z 226 | m/z 226 |
| Key Fragments | Fragments corresponding to the loss of -OH, -CHO, and -COOH groups. | Distinct fragmentation pattern due to different substitution. |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy
Infrared spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The instrument provides the mass-to-charge ratio of the molecular ion and its fragments.
Figure 2: General experimental workflow for the spectroscopic analysis of isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its positional isomers. By carefully analyzing the distinct chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize these compounds, ensuring the integrity of their research and the quality of pharmaceutical products.
References
Efficacy of 4'-Formylbiphenyl-2-carboxylic Acid in the Synthesis of Angiotensin II Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex pharmaceutical compounds requires a careful selection of starting materials and synthetic routes to ensure efficiency, high yields, and purity of the final product. Biphenyl derivatives are crucial structural motifs in many active pharmaceutical ingredients (APIs), particularly in the class of angiotensin II receptor antagonists, also known as sartans. This guide provides a comparative analysis of the efficacy of 4'-Formylbiphenyl-2-carboxylic acid and its precursors in the synthesis of these vital drugs, with a focus on the preparation of key intermediates for Telmisartan.
Introduction
This compound is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. The presence of both a formyl and a carboxylic acid group on the biphenyl scaffold allows for sequential and regioselective transformations, making it an attractive building block for complex molecules. One of its most significant applications is in the synthesis of Telmisartan, a widely used antihypertensive drug. This guide will compare a synthetic strategy utilizing a precursor to this compound with alternative routes that employ different functionalized biphenyl precursors. The comparison will be based on reported yields, the number of synthetic steps, and the nature of the chemical transformations involved.
Comparison of Synthetic Strategies for a Key Telmisartan Intermediate
The formation of the biphenyl core is a critical step in the synthesis of Telmisartan. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose. Below is a comparison of different strategies to synthesize a key biphenyl intermediate, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, which is a direct precursor to the biphenyl moiety of Telmisartan.
Data Presentation: Comparison of Precursors for the Biphenyl Moiety of Telmisartan
| Precursor Strategy | Key Coupling Reaction | Reported Yield of Biphenyl Intermediate | Subsequent Steps to Target Intermediate | Overall Efficiency Consideration |
| Strategy 1: Direct Aldehyde Approach | Suzuki coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline. | > 90% | None. The product is the target intermediate. | Highly efficient and convergent. The desired aldehyde functionality is installed directly. |
| Strategy 2: Ester Precursor Approach | Suzuki coupling of 4-(methoxycarbonyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline. | 80% | 1. Reduction of the ester to an alcohol (95% yield).2. Oxidation of the alcohol to the aldehyde. | Less direct, requiring two additional steps to obtain the aldehyde. Overall yield is likely lower than Strategy 1. |
| Strategy 3: Cyano-Methyl Precursor Approach | Alkylation of the benzimidazole core with 4'-bromomethyl-2'-cyanobiphenyl . | Not a direct precursor. The biphenyl is formed earlier, and the cyano and methyl groups are later converted to the carboxylic acid and formyl groups. The bromination of 4'-methyl-2-cyanobiphenyl has a reported yield of 78%. | 1. Alkylation of the benzimidazole.2. Hydrolysis of the nitrile to a carboxylic acid.3. Reduction of a related ester to an alcohol, followed by oxidation to the aldehyde. | This is a divergent approach where the biphenyl moiety is constructed early and functionalized later. It involves multiple steps and potentially lower overall yield. |
Experimental Protocols
Protocol 1: Synthesis of 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde via Suzuki Coupling (Strategy 1)
This protocol is based on the efficient synthesis of the key Telmisartan intermediate using 4-formylphenylboronic acid.
Materials:
-
4-formylphenylboronic acid
-
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and THF.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the aqueous sodium carbonate solution (2.0 eq).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 4'-bromomethyl-2'-cyanobiphenyl (Precursor for Strategy 3)
This protocol describes the bromination of 4'-methyl-2-cyanobiphenyl, a key step in an alternative synthesis of Telmisartan precursors.
Materials:
-
4'-methyl-2-cyanobiphenyl
-
Bromine (Br₂)
-
Radical initiator (e.g., AIBN or dibenzoyl peroxide)
-
Oxidant (e.g., sodium bromate)
-
Monochlorobenzene (solvent)
-
Water
Procedure:
-
In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl and a catalytic amount of sodium bromate in monochlorobenzene and water.
-
Heat the mixture to 70-80 °C.
-
A solution of the radical initiator in monochlorobenzene and a solution of bromine in monochlorobenzene are added dropwise simultaneously over several hours while maintaining the reaction temperature.
-
After the addition is complete, the reaction is stirred for an additional hour at 70 °C.
-
Cool the reaction mixture and separate the aqueous layer.
-
The organic layer is cooled to precipitate the product.
-
The solid product is collected by filtration, washed, and dried to yield 4'-bromomethyl-2-cyanobiphenyl.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Workflow Comparison for Telmisartan Biphenyl Intermediate Synthesis
This diagram illustrates the different synthetic workflows for obtaining the key biphenyl aldehyde intermediate for Telmisartan.
Conclusion
The comparative analysis reveals that the synthetic strategy commencing with 4-formylphenylboronic acid (Strategy 1) offers the most direct and high-yielding route to the key biphenyl aldehyde intermediate required for the synthesis of Telmisartan. While alternative strategies utilizing ester or cyano-methyl precursors are viable, they necessitate additional synthetic steps, which can lower the overall yield and increase production costs. For researchers and professionals in drug development, the choice of a synthetic route that is both efficient and convergent is paramount. The data presented in this guide suggests that utilizing precursors that already contain the desired functionalities, such as this compound or its immediate precursors, is a superior strategy in the synthesis of complex biphenyl-containing APIs like Telmisartan.
Safety Operating Guide
Proper Disposal of 4'-Formylbiphenyl-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4'-Formylbiphenyl-2-carboxylic acid should be treated as hazardous waste and disposed of through an approved waste disposal facility. Incineration is the recommended method of destruction. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Waste Characterization and Classification
This compound is a non-halogenated aromatic compound containing both a carboxylic acid and an aldehyde functional group. For disposal purposes, it is classified as a non-halogenated organic solid waste. While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it must be managed as hazardous waste.
| Property | Classification |
| Physical State | Solid |
| Chemical Class | Non-halogenated aromatic carboxylic acid and aldehyde |
| Disposal Classification | Hazardous Waste |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store it separately from incompatible materials, particularly strong oxidizing agents, bases, and reactive chemicals.
-
It should be collected in a designated container for non-halogenated organic solids.
Step 2: Waste Container Selection and Labeling
-
Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).
-
The date when the first waste was added to the container.
-
The specific hazards: "Skin Irritant," "Eye Irritant."
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is highly recommended to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The recommended disposal method is incineration at a permitted hazardous waste facility.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE and spill kit:
-
Carefully sweep the solid material into a designated waste container.
-
Avoid generating dust.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in a sealed bag and dispose of them as hazardous waste.
-
Experimental Protocols Referenced
This guidance is based on standard laboratory hazardous waste management protocols and information derived from Safety Data Sheets for this compound and similar chemical compounds. No experimental protocols for in-lab treatment or neutralization are recommended for this solid compound due to the potential for uncontrolled reactions and the lack of validated procedures. The primary protocol is collection and transfer to a certified hazardous waste handler.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4'-Formylbiphenyl-2-carboxylic acid
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling 4'-Formylbiphenyl-2-carboxylic acid due to its classification as a skin, eye, and respiratory irritant. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
This compound is a solid organic compound that requires careful handling to prevent adverse health effects. The primary hazards associated with this chemical are irritation to the skin and eyes, and potential irritation of the respiratory system upon inhalation of its dust. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves. It is recommended to use thicker-cut gloves for prolonged handling or when working with larger quantities.[1] | Provides a barrier against direct skin contact, which can cause irritation. Nitrile is suitable for many weak acids, while neoprene offers broader resistance to organic acids.[1][2] Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. For higher levels of exposure or in poorly ventilated areas, a full-face respirator with acid gas cartridges may be necessary.[3] | Mitigates the risk of respiratory irritation from inhaling the fine powder of the compound. |
| Protective Clothing | A fully buttoned laboratory coat. Consider a chemical-resistant apron for added protection when handling larger quantities. | Protects skin and personal clothing from contamination. |
Operational and Disposal Plans
Safe Handling Procedures
All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Workflow for Handling Solid this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.[4]
-
Solid Waste : Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous waste container for organic solvent waste.
-
Container Disposal : Empty containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines.
-
Neutralization : For small spills, careful neutralization with sodium bicarbonate or a 5% sodium carbonate solution can be performed to a pH between 6.0 and 8.0 before collection as hazardous waste.[4]
All waste disposal must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[6][7]
Logical Relationship for Waste Disposal:
Caption: Disposal pathway for waste generated from this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

